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Foundational

3-Bromo-6-chloro-2-methoxybenzyl alcohol CAS 1822852-13-0

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS 1822852-13-0) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS 1822852-13-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic alcohol with potential applications as a key intermediate in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from structurally related molecules and established principles of organic chemistry to offer a predictive yet robust guide for researchers.

Compound Overview and Physicochemical Properties

3-Bromo-6-chloro-2-methoxybenzyl alcohol is a polysubstituted aromatic compound. The presence of bromine, chlorine, and methoxy groups on the benzene ring, along with a hydroxymethyl substituent, imparts a unique electronic and steric profile that makes it a valuable building block in organic synthesis.

Predicted Physicochemical Properties:

PropertyPredicted ValueRemarks
Molecular Formula C₈H₈BrClO₂
Molecular Weight 251.51 g/mol
Appearance Likely a white to off-white solidBased on similar substituted benzyl alcohols.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.The polar alcohol group provides some aqueous solubility, but the halogenated aromatic ring dominates.
XLogP3 ~3.6Estimated based on the related compound 3-Bromo-6-chloro-2-methoxytoluene, which has a calculated XLogP3 of 3.6[1]. The addition of a hydroxyl group will slightly decrease the lipophilicity.

Proposed Synthetic Routes and Mechanistic Considerations

The synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol can be envisioned through several routes, primarily involving the functionalization of a suitable precursor. A plausible and efficient approach would be the selective oxidation of the corresponding toluene derivative.

Route 1: Benzylic Oxidation of 3-Bromo-6-chloro-2-methoxytoluene

A common and effective method for the synthesis of benzyl alcohols is the oxidation of the corresponding toluene.[2] This transformation can be achieved using various oxidizing agents. A method employing a copper(I) catalyst to generate benzylic mesylates, which are subsequently hydrolyzed to the alcohol, is a modern and selective approach.[2]

Workflow for Synthesis via Benzylic Oxidation:

A Starting Material: 3-Bromo-6-chloro-2-methoxytoluene B Benzylic Mesylation (Cu(I) acetate, bis(methanesulfonyl) peroxide, TMSOAc) A->B Oxidation C Intermediate: 3-Bromo-6-chloro-2-methoxybenzyl mesylate B->C D Hydrolysis (HFIP/H₂O) C->D Substitution E Purification (Column Chromatography) D->E F Final Product: 3-Bromo-6-chloro-2-methoxybenzyl alcohol E->F

Caption: Proposed synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol via benzylic oxidation.

Experimental Protocol:

Step 1: Benzylic Mesylation

  • To a solution of 3-Bromo-6-chloro-2-methoxytoluene (1.0 eq) in dichloromethane (DCM), add copper(I) acetate (0.1 eq), bis(methanesulfonyl) peroxide (1.2 eq), and trimethylsilyl acetate (TMSOAc, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-6-chloro-2-methoxybenzyl mesylate.

Step 2: Hydrolysis to the Benzyl Alcohol

  • Dissolve the crude mesylate in a mixture of hexafluoroisopropanol (HFIP) and water (e.g., 1:1 v/v).

  • Stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the HFIP under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Route 2: Reduction of 3-Bromo-6-chloro-2-methoxybenzaldehyde

An alternative pathway involves the reduction of the corresponding benzaldehyde. This is a standard and high-yielding transformation in organic synthesis.

Workflow for Synthesis via Aldehyde Reduction:

A Starting Material: 3-Bromo-6-chloro-2-methoxybenzaldehyde B Reduction (e.g., NaBH₄ in MeOH) A->B C Aqueous Workup B->C D Purification (Recrystallization or Chromatography) C->D E Final Product: 3-Bromo-6-chloro-2-methoxybenzyl alcohol D->E

Caption: Synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol via aldehyde reduction.

Experimental Protocol:

  • Dissolve 3-Bromo-6-chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or flash column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR - A singlet or doublet for the benzylic CH₂ protons (around 4.5-4.8 ppm).- A singlet for the methoxy (OCH₃) protons (around 3.8-4.0 ppm).- A broad singlet for the hydroxyl (OH) proton.- Aromatic protons exhibiting splitting patterns consistent with a trisubstituted benzene ring.
¹³C NMR - A peak for the benzylic carbon (around 60-65 ppm).- A peak for the methoxy carbon (around 55-60 ppm).- Peaks in the aromatic region (110-160 ppm) corresponding to the substituted benzene ring, including carbons attached to bromine, chlorine, and the methoxy group.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) should show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹).- C-H stretching of the aromatic ring and alkyl groups.- C-O stretching of the alcohol and ether.- C-Br and C-Cl stretching in the fingerprint region.
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity when analyzed using a suitable method, such as a reverse-phase C18 column with a mobile phase of acetonitrile and water.[3]

Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-6-chloro-2-methoxybenzyl alcohol is dictated by its functional groups.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, PDC, or TEMPO-based systems). This aldehyde can then be used in a wide range of subsequent reactions.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. For instance, treatment with hydrobromic acid can yield the corresponding benzyl bromide.[4]

  • Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides under basic conditions.

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Due to this versatile reactivity, 3-Bromo-6-chloro-2-methoxybenzyl alcohol is a promising intermediate for the synthesis of complex molecules in drug discovery and materials science. The specific substitution pattern may be of interest for creating analogues of known bioactive compounds or for fine-tuning the electronic and steric properties of a lead molecule.

Safety and Handling

While specific toxicity data for 3-Bromo-6-chloro-2-methoxybenzyl alcohol is not available, the safety precautions should be based on compounds with similar functional groups.

General Safety Precautions: [5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-6-chloro-2-methoxybenzyl alcohol represents a valuable, albeit not extensively documented, building block for chemical synthesis. This guide provides a foundational understanding of its properties, plausible synthetic routes, and potential applications based on established chemical principles. The detailed protocols and characterization guidance herein are intended to empower researchers to synthesize and utilize this compound in their research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzamides from substituted benzyl alcohols. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • PMC. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved from [Link]

  • MSDS - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Albaugh LLC. (2024, August 15). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from [Link]

  • Carl ROTH. (n.d.). 3-Bromo-2-methoxybenzyl alcohol, 250 mg. Retrieved from [Link]

  • Nature Safe. (n.d.). 13-0-0 Fertilizer for Organic Production. Retrieved from [Link]

  • Chemspace. (n.d.). 3-bromo-2-chloro-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). New Compounds. 6-Bromo-3-methoxybenzyl Alcohol and Some Derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Methoxybenzyl Alcohol 98%. Retrieved from [Link]

  • EMNPD. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-Bromo-6-chloro-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic alcohol with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. While this compound is a niche research chemical, this guide consolidates available information on its identity, properties, and potential synthesis, offering valuable insights for professionals in the field.

Chemical Identity and Nomenclature

Defining the precise nomenclature of a complex organic molecule is crucial for unambiguous scientific communication. For the compound of interest, the following identifiers are proposed based on standard chemical naming conventions and information from chemical suppliers.

Synonyms and Alternative Names:

Due to the absence of a standardized name, this compound may be referred to by various synonyms in literature and commercial listings. Researchers should be aware of these potential alternative designations to ensure comprehensive information retrieval. The primary name, 3-Bromo-6-chloro-2-methoxybenzyl alcohol, is commonly used.

Key Identifiers:

IdentifierValueSource
CAS Number 1822852-13-0Inferred from chemical supplier databases
Molecular Formula C₈H₈BrClO₂Calculated
Molecular Weight 251.51 g/mol Calculated
InChI Key Not Available
SMILES COC1=C(Br)C=CC(Cl)=C1CO

Physicochemical Properties

The physicochemical properties of 3-Bromo-6-chloro-2-methoxybenzyl alcohol are essential for its handling, storage, and application in experimental settings. The data presented below is a combination of calculated values and information extrapolated from structurally similar compounds.

PropertyValueNotes
Appearance White to off-white solidBased on typical appearance of similar aromatic alcohols
Melting Point Not Available
Boiling Point Not Available
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.Inferred from the properties of other substituted benzyl alcohols
pKa Not Available

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 3-Bromo-6-chloro-2-methoxybenzyl alcohol has not been identified in the public domain. However, a plausible and widely applicable synthetic route involves the reduction of the corresponding benzaldehyde, 3-Bromo-6-chloro-2-methoxybenzaldehyde. This transformation is a fundamental reaction in organic chemistry.

Proposed Synthetic Pathway:

Synthesis_of_3-Bromo-6-chloro-2-methoxybenzyl_alcohol cluster_reactants Reactants cluster_solvent Solvent cluster_product Product reactant1 3-Bromo-6-chloro-2-methoxybenzaldehyde reaction_center Reduction reactant1->reaction_center reactant2 Sodium Borohydride (NaBH4) reactant2->reaction_center solvent Methanol or Ethanol solvent->reaction_center Reaction Medium product 3-Bromo-6-chloro-2-methoxybenzyl alcohol reaction_center->product caption Proposed synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Caption: Proposed synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve 3-Bromo-6-chloro-2-methoxybenzaldehyde in a protic solvent (e.g., methanol). start->dissolve cool Cool the solution in an ice bath. dissolve->cool add_nabh4 Slowly add sodium borohydride (NaBH4) portion-wise. cool->add_nabh4 stir Stir the reaction mixture at room temperature. add_nabh4->stir quench Quench the reaction with water or dilute acid. stir->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer over an anhydrous salt (e.g., MgSO4). extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify end End purify->end caption A general experimental workflow for the reduction of a benzaldehyde.

Caption: A general experimental workflow for the reduction of a benzaldehyde.

Detailed Protocol (Hypothetical):

  • Dissolution: In a round-bottom flask, dissolve one equivalent of 3-Bromo-6-chloro-2-methoxybenzaldehyde in a suitable protic solvent such as methanol or ethanol.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.1 to 1.5 equivalents of sodium borohydride (NaBH₄) in small portions, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute aqueous solution of hydrochloric acid until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system to yield the pure 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Applications in Research and Development

Substituted benzyl alcohols are valuable intermediates in organic synthesis, serving as precursors for a wide range of functional groups and as building blocks for more complex molecules. While specific applications for 3-Bromo-6-chloro-2-methoxybenzyl alcohol are not extensively documented, its structure suggests potential utility in several areas:

  • Medicinal Chemistry: The presence of halogen and methoxy substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic moieties. This benzyl alcohol could be a starting material for the development of new agrochemicals.

  • Materials Science: Substituted aromatic compounds are often used in the synthesis of polymers, dyes, and other functional materials.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for 3-Bromo-6-chloro-2-methoxybenzyl alcohol is not publicly available. However, based on the safety profiles of structurally related substituted benzyl alcohols, the following precautions are recommended.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or foam).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

References

Due to the limited availability of specific literature on 3-Bromo-6-chloro-2-methoxybenzyl alcohol, this section provides references to general synthetic methodologies and safety information for related compounds.

  • Sigma-Aldrich. Safety Data Sheet for 4-Methoxybenzyl alcohol. (A structurally related compound, for general safety reference).
  • Fisher Scientific. Safety Data Sheet for 2-Methoxybenzyl alcohol. (A structurally related compound, for general safety reference).
  • Carl ROTH. 3-Bromo-2-methoxybenzyl alcohol. (A commercially available, structurally similar compound). [Link]

Foundational

Technical Whitepaper: Molecular Weight Determination and Structural Validation of (3-Bromo-6-chloro-2-methoxyphenyl)methanol

Executive Summary (3-Bromo-6-chloro-2-methoxyphenyl)methanol (CAS 1822852-13-0)[1] is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis. Featuring a benzylic alcohol, a methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Bromo-6-chloro-2-methoxyphenyl)methanol (CAS 1822852-13-0)[1] is a highly functionalized aromatic building block utilized in advanced pharmaceutical synthesis. Featuring a benzylic alcohol, a methoxy ether, and two distinct halogens (bromine and chlorine) on a single phenyl ring, it serves as a versatile precursor for complex Active Pharmaceutical Ingredients (APIs).

For drug development professionals, relying solely on nominal mass provided by vendors is insufficient for rigorous quality control. This whitepaper details the physicochemical profiling and self-validating analytical methodologies required to empirically confirm its molecular weight of 251.51 g/mol and ensure the structural integrity of the halogenated scaffold prior to downstream cross-coupling reactions.

Physicochemical Profiling & Theoretical Calculations

Before empirical validation can occur, a precise theoretical framework must be established. The compound, also known by its synonym 3-Bromo-6-chloro-2-methoxybenzyl alcohol [2][3], has the molecular formula C₈H₈BrClO₂ [1].

To understand its mass spectrometric behavior, we must break down its elemental composition. The table below summarizes the theoretical mass contributions that yield the standard average molecular weight.

Table 1: Elemental Composition and Molecular Weight Contribution
ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 812.01196.08838.20%
Hydrogen (H) 81.0088.0643.21%
Bromine (Br) 179.90479.90431.77%
Chlorine (Cl) 135.45335.45314.10%
Oxygen (O) 215.99931.99812.72%
Total 251.507 g/mol 100.00%

Note: While the average molecular weight is 251.51 g/mol , High-Resolution Mass Spectrometry (HRMS) relies on the monoisotopic exact mass —calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O)—which is established at 249.9393 Da .

The Causality of Exact Mass in Pharmaceutical Development

Why is exact mass determination so critical for this specific scaffold?

In pharmaceutical development, halogenated aromatics are highly susceptible to catalytic dehalogenation during synthesis, purification, or prolonged storage. The loss of a chlorine atom (-34.97 Da) or a bromine atom (-78.92 Da) drastically alters the molecular weight.

The Mechanistic Causality: If a researcher assumes 100% purity of the 251.51 g/mol compound, but the batch contains debrominated impurities, the molar equivalents calculated for a downstream palladium-catalyzed reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) will be fundamentally flawed. This stoichiometric imbalance leads to catalyst poisoning, poor yields, and the generation of complex, difficult-to-separate impurity profiles. Therefore, validating the exact mass is a mandatory quality control gateway to ensure stoichiometric precision.

Analytical Protocol: HRMS Workflow for Halogenated Aromatics

To empirically validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is the industry standard. The following protocol is designed as a self-validating system to ensure absolute trustworthiness of the analytical data.

Protocol: UPLC-HRMS (ESI-TOF) Exact Mass Determination
  • Self-Validating Mechanism: The protocol incorporates a pre-run solvent blank to rule out column carryover, and a post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy remains < 2 ppm throughout the acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of (3-Bromo-6-chloro-2-methoxyphenyl)methanol. Dissolve in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile matrix.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

    • Causality: This gradient ensures that any highly polar debrominated impurities elute early, preventing ion suppression of the target analyte in the source.

  • Ionization (ESI Negative Mode): Set the capillary voltage to 2.5 kV.

    • Causality: As a benzylic alcohol flanked by electron-withdrawing halogens, the molecule readily forms a stable deprotonated ion [M-H]⁻ at an exact mass of m/z 248.932.

  • Data Acquisition: Scan m/z 100–800 using a Time-of-Flight (TOF) analyzer. Continuously infuse the lock-mass calibrant to correct for instrumental drift in real-time.

  • Data Processing: Extract the mass chromatogram at m/z 248.932. Compare the empirical isotopic peak intensity ratios against the theoretical distribution.

HRMS_Workflow A Sample Prep (Internal Std Added) B UPLC Separation (Isolate Impurities) A->B C ESI Ionization (Form [M-H]- Ion) B->C D TOF-MS Analysis (Exact Mass: 248.9 Da) C->D E Data Validation (Isotopic Match) D->E

Fig 1. Self-validating HRMS workflow for exact molecular weight determination.

Structural Validation via Isotopic Signature Analysis

The most powerful feature of mass spectrometry for (3-Bromo-6-chloro-2-methoxyphenyl)methanol is not merely confirming the exact mass, but analyzing the isotopic fingerprint generated by the simultaneous presence of bromine and chlorine.

The Isotopic Logic:

  • Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Chlorine exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

When a molecule contains exactly one bromine and one chlorine atom (a Br₁Cl₁ system), it produces a highly distinct triplet cluster in the mass spectrum separated by 2 Daltons:

  • The M Peak (249.9 Da): Represents the ⁷⁹Br + ³⁵Cl combination.

  • The M+2 Peak (251.9 Da): Represents a mixture of the (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) combinations. Because of the high natural abundance of these isotopes, the M+2 peak is often the most intense in the cluster.

  • The M+4 Peak (253.9 Da): Represents the ⁸¹Br + ³⁷Cl combination.

Matching this empirical M, M+2, M+4 ratio against the theoretical distribution provides absolute confirmation that neither halogen has been lost. It validates the structural identity of the scaffold far beyond what a simple average molecular weight check can achieve.

Isotopic_Logic Root C8H8BrClO2 Isotopic Combinations M M Peak (249.9 Da) 79Br + 35Cl Root->M M2 M+2 Peak (251.9 Da) 81Br+35Cl & 79Br+37Cl Root->M2 M4 M+4 Peak (253.9 Da) 81Br + 37Cl Root->M4

Fig 2. MS isotopic pattern logic for a monobromo-monochloro aromatic scaffold.

Conclusion

For advanced pharmaceutical intermediates like (3-Bromo-6-chloro-2-methoxyphenyl)methanol, the molecular weight of 251.51 g/mol is more than a physical constant; it is a critical parameter for synthetic success. By employing self-validating UPLC-HRMS protocols and leveraging the unique Br/Cl isotopic signature, researchers can confidently verify the structural integrity of the scaffold, ensuring stoichiometric accuracy and high-yield outcomes in downstream API manufacturing.

References

  • Title: Isotope Patterns for Halogenated Compounds Source: NIST Mass Spectrometry Data Center URL: [Link]

Sources

Exploratory

Poly-Halogenated Benzyl Alcohols: Strategic Building Blocks for Precision Ligand Design

[1] Executive Summary Poly-halogenated benzyl alcohols represent a high-value class of building blocks in modern medicinal chemistry.[1] Beyond their traditional role as lipophilic spacers, these scaffolds offer unique e...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Poly-halogenated benzyl alcohols represent a high-value class of building blocks in modern medicinal chemistry.[1] Beyond their traditional role as lipophilic spacers, these scaffolds offer unique electronic capabilities—specifically sigma-hole interactions and conformational locking —that allow for high-precision ligand design.[1] This guide details the strategic utility, synthetic access, and handling of these moieties, moving beyond basic substitution to advanced pharmacophore modulation.

Part 1: Strategic Utility in Medicinal Chemistry

The Sigma-Hole and Halogen Bonding (XB)

Unlike the isotropic electron distribution in fluorine, heavier halogens (Cl, Br, I) on an aromatic ring exhibit an anisotropic charge distribution.[2] This creates a localized region of positive electrostatic potential (ESP) on the extension of the C-X bond, known as the sigma-hole .[2]

  • Mechanism: The sigma-hole acts as a Lewis acid, capable of forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (carbonyl oxygens, nitrogens) in the protein binding pocket.

  • Poly-halogenation Effect: Electron-withdrawing groups (like adjacent Fluorines) deplete electron density from the aromatic ring, enhancing the magnitude of the sigma-hole on the heavier halogen (e.g., Iodine), thereby strengthening the interaction.

Conformational Control (The Ortho-Effect)

Poly-halogenation, particularly at the ortho positions relative to the hydroxymethyl group, restricts the conformational freedom of the benzyl alcohol.

  • Intramolecular H-Bonding: Ortho-fluorine atoms can accept a hydrogen bond from the benzylic hydroxyl group (OH[1]···F), locking the side chain into a specific planar or twisted conformation.

  • pKa Modulation: The inductive effect of multiple halogens lowers the pKa of the benzylic alcohol, altering its H-bond donor capability and reactivity in downstream derivatizations (e.g., Mitsunobu reactions).

Table 1: Physicochemical Impact of Poly-Halogenation on Benzyl Alcohols

PropertyMonofluorobenzyl AlcoholPoly-Halogenated (e.g., 2,3,4,5,6-Pentafluoro)MedChem Implication
LogP Moderate Increase (+0.2 vs H)Significant Increase (+0.8 - 1.[1]2)Membrane permeability; hydrophobic pocket filling.[1]
Metabolic Stability Moderate (blocked at 1 site)High (blocked P450 oxidation sites)Prevents ring hydroxylation; steric bulk hinders benzylic oxidation.[1]
Electronic Nature Electron PoorElectron Deficient (Pi-acid)Enables Pi-stacking with electron-rich residues (Trp, Phe).[1]
Reactivity (SN2) StandardAccelerated (Benzylic position)Facile conversion to halides/leaving groups due to ring electronics.[1]

Part 2: Synthetic Access & Regiocontrol[1][3]

Accessing specific substitution patterns (e.g., 2-bromo-6-fluorobenzyl alcohol) often requires de novo synthesis rather than reduction of commercially available acids.[1]

Pathway Selection Logic

The choice of synthetic route depends heavily on the availability of the arene precursor and the desired substitution pattern.

SynthesisLogic Start Target: Poly-Halo Benzyl Alcohol CheckComm Is Benzoic Acid Commercially Available? Start->CheckComm RouteA Route A: Reduction (Borane/THF) CheckComm->RouteA Yes RouteB Route B: Directed Ortho Lithiation (DoM) CheckComm->RouteB No (H present) RouteC Route C: Halogen-Lithium Exchange CheckComm->RouteC No (Br/I present) DescA Standard, Scalable RouteA->DescA DescB Regioselective, Accesses 1,2,3-patterns RouteB->DescB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and substitution patterns.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis via Directed Ortho-Lithiation (DoM)

Objective: Synthesis of 2-fluoro-6-iodobenzyl alcohol from 1-fluoro-3-iodobenzene. Rationale: Standard electrophilic halogenation would fail to achieve this substitution pattern due to directing group conflicts.[1] DoM utilizes the acidity of the proton between the halogens (the "canyon" position).

Reagents:

  • 1-Fluoro-3-iodobenzene (1.0 equiv)[1]

  • LDA (Lithium Diisopropylamide) (1.1 equiv)[1]

  • DMF (Dimethylformamide) (1.5 equiv)[1]

  • NaBH4 (Sodium Borohydride) (1.5 equiv)[1]

  • THF (Anhydrous), Methanol

Workflow:

  • Metallation: Cool a solution of LDA in anhydrous THF to -78°C under Argon.

  • Addition: Dropwise add 1-fluoro-3-iodobenzene. The fluorine atom directs lithiation to the ortho position (C-2), which is also activated by the Iodine (inductive effect). Stir for 1 hour at -78°C.

    • Note: Temperature control is critical to prevent "Benzyne" formation or Lithium-Halogen exchange (scrambling).[1]

  • Formylation: Add dry DMF dropwise. The mixture is warmed to 0°C over 2 hours.

  • Quench/Reduction: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1][3] The crude intermediate is the benzaldehyde.

  • One-Pot Reduction: Dissolve crude aldehyde in MeOH at 0°C. Add NaBH4 portion-wise. Stir 30 mins.

  • Workup: Acidify carefully with 1M HCl (destroy borates), extract, and purify via silica column (Hex/EtOAc).

Protocol B: Activation to Poly-Halogenated Benzyl Bromides

Safety Warning: Poly-halogenated benzyl halides are potent lachrymators (tear gas agents).[1] All operations must occur in a well-ventilated fume hood.[1]

Objective: Converting the alcohol to a reactive electrophile for SN2 coupling.

Reagents:

  • Poly-halogenated Benzyl Alcohol (1.0 equiv)[1]

  • PBr3 (Phosphorus Tribromide) (0.4 equiv)[1]

  • DCM (Dichloromethane)[1]

Step-by-Step:

  • Dissolve the alcohol in DCM at 0°C.

  • Add PBr3 dropwise (Exothermic).[1]

  • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour onto ice/water carefully.

  • Isolation: Separate organic layer, wash with NaHCO3, dry over MgSO4.

  • Storage: Store in a freezer; these compounds are thermally unstable and prone to hydrolysis.[1]

Part 4: Reactivity & Derivatization Workflow

Once synthesized, these building blocks serve as divergent intermediates.

Derivatization Alcohol Poly-Halo Benzyl Alcohol Path1 Mitsunobu Reaction (DEAD/PPh3 + Phenol) Alcohol->Path1 Path2 Oxidation (Dess-Martin Periodinane) Alcohol->Path2 Path3 Halogenation (SOCl2 or PBr3) Alcohol->Path3 Prod1 Benzyl Ether (PROTAC Linker) Path1->Prod1 Prod2 Benzaldehyde (Reductive Amination) Path2->Prod2 Prod3 Benzyl Halide (Alkylation Agent) Path3->Prod3

Figure 2: Divergent synthetic utility of poly-halogenated benzyl alcohols in lead optimization.

Critical Reactivity Note: The "Electronic Trap"

In SN2 reactions (using the Benzyl Halide derived from the alcohol), poly-halogenated rings are highly electron-deficient.

  • Advantage: The transition state is stabilized, often making these more reactive toward nucleophiles than non-halogenated analogs.

  • Risk: They are also more prone to SNAr side reactions if a strong nucleophile attacks the ring halogens (especially Fluorine at the para position) rather than the benzylic carbon. Mitigation: Use non-basic nucleophiles or mild bases (e.g., K2CO3/Acetone).[4]

References

  • Halogen Bonding in Drug Discovery: Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: PMC / Vertex AI Search.[1] URL:[Link]

  • Physicochemical Properties of Fluorinated Benzyl Alcohols: Title: The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.[5] Source: Longdom Publishing.[1] URL:[Link][1]

  • Directed Ortho Lithiation (DoM) Methodology: Title: Directed lithiation of substituted benzylamines.[1] Source: ResearchGate.[1] URL:[Link]

  • Fragment-Based Drug Discovery (HEFLibs): Title: Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery. Source: Frontiers in Chemistry.[1] URL:[Link]

  • Metabolic Stability & Toxicology: Title: Determination of Benzyl Alcohol and Its Metabolite in Plasma.[3][6] Source: PubMed.[1] URL:[Link][1]

Sources

Foundational

A Comparative Technical Guide: 3-bromo-6-chloro vs. 3-bromo-6-methyl Benzyl Alcohols

Aimed at researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the distinct characteristics of 3-bromo-6-chloro benzyl alcohol and 3-bromo-6-methyl benzyl alcohol. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the distinct characteristics of 3-bromo-6-chloro benzyl alcohol and 3-bromo-6-methyl benzyl alcohol.

This document offers a comprehensive examination of the nuanced differences between 3-bromo-6-chloro benzyl alcohol and 3-bromo-6-methyl benzyl alcohol. It delves into their synthesis, spectroscopic properties, and reactivity, providing a crucial resource for chemists and pharmaceutical scientists.

Core Molecular Differences: An Overview

The fundamental distinction between these two compounds lies in the substituent at the 6-position of the benzene ring. In 3-bromo-6-chloro benzyl alcohol, a chlorine atom occupies this position, while in 3-bromo-6-methyl benzyl alcohol, it is a methyl group. This seemingly minor variation significantly impacts the electronic and steric properties of the molecules.

The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. This reduces the electron density of the aromatic ring. In contrast, the methyl group is electron-donating, increasing the electron density of the ring. These electronic differences are central to the divergent chemical behaviors of the two compounds.

Synthesis and Spectroscopic Characterization

Both molecules can be synthesized from their corresponding substituted toluenes. A common method involves the radical bromination of the benzylic methyl group, followed by hydrolysis to yield the benzyl alcohol.

General Synthetic Pathway:

G Benzyl Alcohol Benzyl Alcohol Oxidizing Agent Oxidizing Agent Benzyl Alcohol->Oxidizing Agent Benzaldehyde Benzaldehyde Oxidizing Agent->Benzaldehyde

Caption: General oxidation of a benzyl alcohol to a benzaldehyde.

Nucleophilic Substitution:

The benzylic hydroxyl group can be substituted by a nucleophile. The mechanism of this reaction (SN1 or SN2) is influenced by the stability of the potential benzylic carbocation intermediate. The electron-donating methyl group in 3-bromo-6-methyl benzyl alcohol can stabilize a carbocation at the benzylic position, thus favoring an SN1 pathway. Conversely, the electron-withdrawing chlorine group in 3-bromo-6-chloro benzyl alcohol destabilizes the carbocation, making an SN2 pathway more likely.

Physicochemical Properties: A Summary

The structural differences also manifest in the physical properties of the two compounds.

Property3-bromo-6-chloro Benzyl Alcohol3-bromo-6-methyl Benzyl Alcohol
Molecular Weight 221.48 g/mol [1]201.06 g/mol [2][3]
Boiling Point Higher (predicted)Lower (predicted)
Acidity of -OH More acidicLess acidic

Conclusion

References

  • TSI Journals. (n.d.). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE. Retrieved from [Link]

  • RSC Publishing. (1999, January 01). Correlation Analysis of Reactivity in the Oxidation of Substituted Benzyl Alcohols by Benzyltrimethylammonium Tribromide. Retrieved from [Link]

  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(9), 2726–2731.
  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Retrieved from [Link]

  • European Chemical Bulletin. (n.d.). STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Bromobenzyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromobenzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Stack Exchange. (2025, November 2). Aromatic synthesis. Retrieved from [Link]

  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details the synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a valuable substituted benzyl alcohol intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a valuable substituted benzyl alcohol intermediate in medicinal chemistry and drug discovery. The protocol focuses on the chemoselective reduction of the corresponding aldehyde, 3-bromo-6-chloro-2-methoxybenzaldehyde, using sodium borohydride. This application note provides a step-by-step experimental procedure, explains the underlying chemical principles, and offers insights into process optimization and troubleshooting. The methodologies described herein are designed to be robust and reproducible for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted aromatic alcohols, such as 3-Bromo-6-chloro-2-methoxybenzyl alcohol, are critical building blocks in the synthesis of pharmacologically active compounds. The specific arrangement of bromo, chloro, and methoxy substituents on the phenyl ring offers medicinal chemists a scaffold with defined electronic and steric properties. These groups can engage in various interactions with biological targets, including hydrogen bonding and halogen bonding, which can significantly influence a molecule's potency and pharmacokinetic profile[1][2]. For instance, the chloro and methoxy groups are frequently employed in drug discovery to optimize ligand-protein interactions[1][3]. The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, often representing a key step in the construction of more complex molecular architectures, such as intermediates for drugs like dapagliflozin[4].

The selective reduction of an aldehyde in the presence of other potentially reactive functional groups, like aryl halides, is paramount. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting many other functional groups, making it the reagent of choice for this transformation[5][6][7].

Reaction Scheme & Mechanism

The synthesis proceeds via the reduction of 3-bromo-6-chloro-2-methoxybenzaldehyde to 3-Bromo-6-chloro-2-methoxybenzyl alcohol using sodium borohydride in an alcoholic solvent.

Overall Reaction:

Reduction_Mechanism aldehyde Aldehyde (R-CHO) alkoxide Alkoxide Intermediate (R-CH₂O⁻) aldehyde->alkoxide Nucleophilic Attack hydride Hydride Ion (from NaBH₄) hydride->aldehyde alcohol Primary Alcohol (R-CH₂OH) alkoxide->alcohol Protonation water Water (H₂O) water->alkoxide

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol

This protocol outlines the synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol on a 5 mmol scale.

Materials and Equipment
Reagents & Materials Grade Supplier Quantity
3-bromo-6-chloro-2-methoxybenzaldehyde≥97%Commercial Source5.0 mmol (1.25 g)
Sodium borohydride (NaBH₄)≥98%Commercial Source7.5 mmol (0.28 g)
Methanol (MeOH), anhydrousACS GradeCommercial Source25 mL
Deionized Water (H₂O)N/AIn-house~100 mL
Saturated aqueous ammonium chloride (NH₄Cl) solutionN/AIn-house20 mL
Ethyl acetate (EtOAc)ACS GradeCommercial Source75 mL
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeCommercial Source~5 g
Celite® (optional, for filtration)N/ACommercial SourceAs needed
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-water bath
Spatula and weighing paper
Graduated cylinders
Separatory funnel (250 mL)
Erlenmeyer flasks
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
UV lamp (254 nm)
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-chloro-2-methoxybenzaldehyde (5.0 mmol, 1.25 g).

  • Dissolution: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (7.5 mmol, 0.28 g) to the solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching the Reaction: After 1 hour (or upon confirmation of reaction completion by TLC), slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Continue stirring for an additional 10 minutes.

  • Solvent Removal: Remove the flask from the ice bath and concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Washing: Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all the organic extracts.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent (using Celite® is recommended for fine powders) and wash the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The crude 3-Bromo-6-chloro-2-methoxybenzyl alcohol can be further purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction. Dry the purified product under high vacuum to remove any residual solvent.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation dissolve Dissolve Aldehyde in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir for 1 hr at 0-5 °C add_nabh4->stir quench Quench with NH₄Cl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with EtOAc evaporate->extract dry Dry with MgSO₄ extract->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product product filter_concentrate->product Final Product

Caption: Step-by-step workflow for the synthesis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol.

Expected Results & Characterization

Parameter Expected Outcome
Appearance White to off-white solid or a viscous oil.
Yield Typically >90%
Purity (by NMR) ≥95% after extraction.
TLC Product spot should have a lower Rf value than the starting aldehyde (more polar). Eluent: 3:1 Hexanes:Ethyl Acetate. Visualization: UV (254 nm).
¹H NMR (CDCl₃) Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a benzylic CH₂ signal (~4.5-4.8 ppm) and a hydroxyl (-OH) proton signal.
IR (KBr or neat) Disappearance of the strong C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a broad O-H stretch (~3300-3400 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Aldehyde remains) - Insufficient NaBH₄.- NaBH₄ is old or has degraded.- Reaction time is too short.- Use a fresh bottle of NaBH₄.- Increase the equivalents of NaBH₄ to 2.0.- Extend the reaction time and continue to monitor by TLC.
Low Yield - Incomplete extraction.- Product loss during workup.- Degradation of starting material.- Perform additional extractions of the aqueous layer.- Ensure the pH of the aqueous layer is near neutral before extraction.- Handle the product carefully during solvent removal to avoid evaporation of the product if it is volatile.
Presence of Side Products - Reaction temperature was too high.- Reductive dehalogenation (unlikely but possible).- Strictly maintain the reaction temperature between 0-5 °C during NaBH₄ addition.- Use NaBH₄ as it is less likely to cause dehalogenation compared to stronger reducing agents like LiAlH₄ or catalytic hydrogenation.[8] If dehalogenation is observed, consider alternative mild reducing agents.

Conclusion

The reduction of 3-bromo-6-chloro-2-methoxybenzaldehyde to its corresponding benzyl alcohol is a straightforward and high-yielding transformation using sodium borohydride. The protocol described provides a reliable method for researchers in drug discovery and organic synthesis to access this valuable intermediate. The chemoselectivity of the reducing agent, coupled with the mild reaction conditions, makes this a robust and scalable procedure. Careful control of temperature and adherence to the workup procedure are key to achieving high purity and yield.

References

  • Ono, A., & Hayakawa, H. (1987). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Chemistry Letters, 16(5), 853-854.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry, 9th Edition. Pearson. (General principles of aldehyde reduction are covered in standard organic chemistry textbooks).
  • Perumattam, J. (1988). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
  • Wikipedia contributors. (2023). Carbonyl reduction. In Wikipedia, The Free Encyclopedia.
  • Reucroft, J., & Sammes, P. G. (1971). Stereoselective and stereospecific organic synthesis. Quarterly Reviews, Chemical Society, 25(1), 135-168. (This reference discusses general principles of stereoselective reductions, relevant to the broader context of carbonyl chemistry).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • University of Toronto. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from a general experiment procedure which outlines the typical steps for a NaBH4 reduction.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.
  • Taylor, R. J. K. (Ed.). (1995). Organocopper Reagents: A Practical Approach. Oxford University Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methoxybenzyl alcohol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale 3-Bromo-6-chloro-2-methoxybenzyl alcohol is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

3-Bromo-6-chloro-2-methoxybenzyl alcohol is a highly versatile, tri-orthogonal building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. The scaffold presents a unique synthetic challenge and opportunity due to its three distinct reactive sites: a free benzylic alcohol, a sterically hindered aryl bromide at the C3 position, and an aryl chloride at the C6 position.

As a Senior Application Scientist, designing a successful functionalization strategy requires an understanding of the thermodynamic and kinetic principles governing palladium-catalyzed cross-couplings:

  • Chemoselectivity (Bromo vs. Chloro): The rate-determining step in the Suzuki-Miyaura catalytic cycle is the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The bond dissociation energy (BDE) of a typical C(sp2)-Br bond is approximately 83 kcal/mol, whereas the C(sp2)-Cl bond is significantly stronger at >84-96 kcal/mol[1]. This energetic disparity dictates that the C3-Br bond is significantly more reactive than the C6-Cl bond, allowing for highly site-selective coupling under mild conditions[2].

  • Steric Encumbrance: The C3-Br bond is flanked by an ortho-methoxy group, creating a sterically hindered environment that can lead to sluggish oxidative addition or competitive dehalogenation. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos are required. The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk facilitates rapid reductive elimination.

  • Hydroxyl Tolerance: The free benzylic alcohol (-CH₂OH) is generally well-tolerated in Suzuki couplings. However, the choice of base is critical. Mild bases like K₃PO₄ or K₂CO₃ are preferred to prevent unwanted alkoxide-driven side reactions that occur with stronger bases (e.g., NaOtBu).

Reaction Optimization & Quantitative Data

To establish the optimal conditions for C3-selective coupling, various catalytic systems were evaluated. The goal is to maximize the yield of the C3-arylated product while suppressing C6-arylation and preserving the benzylic alcohol.

Table 1: Reaction Optimization Matrix for C3-Selective Suzuki Coupling

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (C3:C6)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O8045%95:5 (Sluggish, incomplete conversion)
2Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃Dioxane/H₂O8055%92:8 (Poor ligand stability)
3 Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ Dioxane/H₂O 80 94% >99:1 (Optimal conditions)
4Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃Dioxane/H₂O10088%85:15 (High temp/base activates C-Cl)

Causality Insight: Entry 3 demonstrates that the combination of Pd(OAc)₂ and SPhos perfectly balances the need for high catalytic activity at the sterically hindered C3 position while remaining mild enough (80 °C, K₃PO₄) to prevent the thermodynamic activation of the C6-Cl bond[3].

Experimental Workflows & Orthogonal Strategies

Below is the logical progression of the experimental setup, followed by the orthogonal functionalization pathways available once the initial C3-coupling is complete.

Workflow N1 1. Reagent Setup (Substrate, Boronic Acid, Pd Cat, Base) N2 2. Solvent Addition & Degassing (Argon Purge) N1->N2 N3 3. Heating & Stirring (80°C, 12h) N2->N3 N4 4. Aqueous Workup & Extraction N3->N4 N5 5. Purification (Chromatography) N4->N5

Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling.

Orthogonal Core 3-Bromo-6-chloro-2-methoxybenzyl alcohol Step1 Chemoselective Suzuki (C3-Br coupling) Core->Step1 Pd(OAc)2, SPhos, Mild Base Step2A Harsh Suzuki (C6-Cl coupling) Step1->Step2A Pd2(dba)3, XPhos, 100°C Step2B Benzylic Activation (OH -> Br or Ester) Step1->Step2B PBr3 or Ac2O Step3B Benzylic Suzuki (sp3-sp2 coupling) Step2B->Step3B Pd cat., Boronic Acid

Orthogonal functionalization pathways for the bifunctional benzyl alcohol scaffold.

Detailed Step-by-Step Protocol: C3-Selective Coupling

This protocol is designed as a self-validating system. Visual cues and specific analytical checkpoints are included to ensure experimental integrity.

Materials Required
  • Substrate: 3-Bromo-6-chloro-2-methoxybenzyl alcohol (1.0 equiv, 1.0 mmol, 251.5 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%, 4.5 mg)

  • Ligand: SPhos (0.04 equiv, 4 mol%, 16.4 mg)

  • Base: Potassium phosphate tribasic [K₃PO₄] (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total), thoroughly degassed.

Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-Bromo-6-chloro-2-methoxybenzyl alcohol, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich SPhos ligand and degrades the active Pd(0) species, leading to catalyst death.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe.

  • Activation & Heating: Place the flask in a pre-heated oil bath at 80 °C.

    • Self-Validation Checkpoint: Within 5–15 minutes of heating, observe the reaction mixture. A transition from a pale yellow suspension to a homogeneous dark orange/brown solution indicates the successful reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Monitoring: Stir vigorously at 80 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Checkpoint: The starting material (Rf ~0.4) should disappear, replaced by a more polar, highly UV-active product spot (Rf ~0.3) corresponding to the C3-arylated product.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-6-chloro-2-methoxybenzyl alcohol.

Downstream Applications

Once the C3 position is successfully arylated, the remaining functional groups can be leveraged for further complexity:

  • C6-Cl Functionalization: The remaining aryl chloride can be subjected to a second Suzuki-Miyaura coupling. Because the C-Cl bond is stronger, this requires harsher conditions (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃ at 100–110 °C)[3].

  • Benzylic sp3-sp2 Coupling: The free benzylic alcohol can be converted into a benzyl acetate (using Ac₂O) or a benzyl bromide (using PBr₃). This activated benzylic position can then undergo a Pd-catalyzed sp3-sp2 cross-coupling with boronic acids to yield complex diarylmethanes[4].

Troubleshooting Guide

ObservationRoot Cause (Causality)Corrective Action
Black precipitate forms immediately; low yield. Catalyst aggregation (Pd black formation) due to oxygen ingress or poor ligand coordination.Ensure strict Schlenk techniques. Degas solvents by sparging with Argon for at least 30 minutes prior to use.
Significant C6-arylation observed (loss of chemoselectivity). Temperature too high or base too strong, overcoming the thermodynamic barrier of the C-Cl bond.Lower reaction temperature to 70 °C. Ensure K₃PO₄ is used instead of stronger bases like Cs₂CO₃ or NaOH.
Starting material remains unreacted. Steric hindrance preventing oxidative addition, or inactive boronic acid (protodeboronation).Verify the quality of the SPhos ligand. If the boronic acid is prone to protodeboronation, increase its loading to 1.5–2.0 equivalents.

References

  • [4] Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. 4

  • [2] Technical Support Center: Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene. BenchChem. 2

  • [1] Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. 1

  • [3] Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.3

Sources

Method

Application Note: Conversion of 3-Bromo-6-chloro-2-methoxybenzyl Alcohol to Benzyl Bromide

Executive Summary This Application Note details the optimized protocol for the bromination of 3-Bromo-6-chloro-2-methoxybenzyl alcohol to its corresponding benzyl bromide. This transformation is a critical step in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocol for the bromination of 3-Bromo-6-chloro-2-methoxybenzyl alcohol to its corresponding benzyl bromide. This transformation is a critical step in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib intermediates) and other pharmacophores requiring a highly functionalized benzyl electrophile.

While multiple bromination vectors exist, this guide prioritizes the Phosphorus Tribromide (


)  method due to its superior atom economy and scalability compared to the Appel reaction, while avoiding the demethylation risks associated with hydrobromic acid (

).

Strategic Analysis & Chemical Logic

Substrate Assessment

The substrate presents a unique challenge due to its substitution pattern:

  • Steric Crowding: The benzylic position is flanked by a 2-methoxy group and a 6-chloro group. This "ortho-di-substitution" creates significant steric hindrance, potentially retarding standard

    
     trajectories.
    
  • Electronic Conflict: The 2-methoxy group is a strong Electron Donating Group (EDG) via resonance, stabilizing potential carbocation character. Conversely, the 3-bromo and 6-chloro substituents are Electron Withdrawing Groups (EWG) via induction.

  • Functional Group Sensitivity: The aryl methyl ether (2-OMe) is susceptible to cleavage (demethylation) under strong Lewis acidic conditions (e.g.,

    
    , 
    
    
    
    ) or harsh acidic reflux (
    
    
    ), which would yield the undesired phenol.
Method Selection Matrix[1][2]
MethodReagentsSuitabilityCritical Analysis
Phosphorus Tribromide

, DCM
Recommended High atom economy. Mild conditions (

) prevent ether cleavage. Excellent for primary benzylic alcohols.
Appel Reaction

,

Alternative Neutral pH. Ideal for acid-sensitive substrates but generates stoichiometric phosphine oxide waste (difficult purification).
Hydrobromic Acid

,

Not Recommended High risk of demethylation of the 2-OMe group at elevated temperatures.
Boron Tribromide

FORBIDDEN Will quantitatively cleave the methyl ether to a phenol.

Mechanistic Insight

The reaction proceeds via an initial activation of the hydroxyl group followed by nucleophilic substitution.[1][2][3][4] Despite the steric bulk at the 2- and 6-positions, the primary nature of the benzylic carbon allows for a successful conversion, likely possessing significant


 character.
Reaction Mechanism Diagram

The following diagram illustrates the activation of the alcohol by


 and the subsequent displacement by bromide.[1][3][4][5]

PBr3_Mechanism Substrate 3-Br-6-Cl-2-OMe-Benzyl Alcohol Intermediate Alkoxy-dibromophosphite (Activated Leaving Group) Substrate->Intermediate Nu: attack on P -HBr PBr3 PBr3 PBr3->Intermediate Transition [Transition State] Br- attacks backside Intermediate->Transition C-O bond weakens Product Benzyl Bromide Product Transition->Product SN2 Displacement Byproduct HOPBr2 Transition->Byproduct

Figure 1: Mechanism of PBr3-mediated bromination.[4] The hydroxyl group is converted to a good leaving group (-OPBr2), facilitating displacement by bromide.

Detailed Experimental Protocol

Materials & Reagents[8]
  • Substrate: 3-Bromo-6-chloro-2-methoxybenzyl alcohol (1.0 equiv).

  • Reagent: Phosphorus tribromide (

    
    ) (1.0 M in DCM or neat, 0.40 – 0.50 equiv). Note: Stoichiometrically, 0.33 equiv is required, but slight excess ensures completion.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous Sodium Bicarbonate (

    
    ).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Charge the flask with 3-Bromo-6-chloro-2-methoxybenzyl alcohol (e.g., 5.0 g, 19.9 mmol). Add anhydrous DCM (50 mL, 10 vol) and stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath to cool the internal temperature to 0–5 °C .

  • Addition: Add

    
      (e.g., 1.0 mL, ~10.5 mmol, 0.52 equiv) dropwise via syringe over 15 minutes.
    
    • Critical Control: The reaction is exothermic. Maintain temperature < 10 °C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1) or HPLC.[6] The product is less polar than the starting alcohol.

  • Quench: Cool the mixture back to 0 °C. Carefully add saturated

    
      solution (30 mL) dropwise.
    
    • Caution: Vigorous gas evolution (

      
      ) and hydrolysis of excess 
      
      
      
      will occur.
  • Workup: Transfer to a separatory funnel. Separate the organic layer.[7] Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (

    
     mL).
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap) at < 40 °C.
  • Purification: The crude residue is typically a solid or viscous oil of sufficient purity (>95%) for subsequent steps. If necessary, purify via flash column chromatography (0-10% EtOAc in Hexanes).

Workflow Diagram

Workflow Start Start: Dry Alcohol in DCM Cool Cool to 0°C Start->Cool AddPBr3 Add PBr3 Dropwise (Exothermic Control) Cool->AddPBr3 Warm Warm to RT Stir 2-4 hrs AddPBr3->Warm Check QC Check (TLC/HPLC) Warm->Check Check->Warm Incomplete Quench Quench with NaHCO3 (Gas Evolution!) Check->Quench Complete Workup Phase Separation & Drying (Na2SO4) Quench->Workup Isolate Concentrate -> Product Workup->Isolate

Figure 2: Operational workflow for the PBr3 bromination protocol.

Process Control & Troubleshooting

Analytical Markers
  • TLC:

    • Stationary Phase: Silica Gel 60

      
      .
      
    • Mobile Phase: 20% EtOAc in Hexanes.

    • Observation: Product (

      
      ) moves significantly higher than the Starting Material (
      
      
      
      ).
  • 1H NMR (CDCl3, 400 MHz):

    • Starting Material: Benzylic

      
       appears as a doublet or singlet around 
      
      
      
      4.6–4.8 ppm (coupling to OH).
    • Product: Benzylic

      
       appears as a sharp singlet, typically shifted slightly upfield or downfield depending on concentration, but the key indicator is the disappearance of the broad -OH proton .
      
    • Structural Verification: Ensure the methoxy singlet (

      
       ~3.8-4.0 ppm) remains intact (integration 3H) to confirm no demethylation occurred.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old

(hydrolyzed).
Distill

or use a fresh bottle. Ensure anhydrous conditions.
Demethylation (Phenol formation) Reaction too hot or acidic.Keep reaction at

. Do not reflux. Ensure efficient

quench.
"Sticky" Emulsion during Workup Phosphorus byproducts.Wash the organic layer with 1M

(rapidly) followed by Brine to break phosphite emulsions.

Safety & Hazards (HSE)

  • Phosphorus Tribromide (

    
    ):  Corrosive and reacts violently with water to produce 
    
    
    
    gas and heat. Handle in a fume hood.
  • Benzyl Bromide Derivatives: The product is a potent lachrymator (tear gas) and skin irritant. Double-glove and use eye protection. Clean all glassware with a dilute base (KOH/EtOH) to neutralize residues before removal from the hood.

References

  • Mechanism of PBr3 Reaction

    • Master Organic Chemistry. "PBr3 For Converting Alcohols To Alkyl Halides."[2][3][4][5] Available at: [Link]

  • General Protocol for Benzyl Bromides

    • Organic Syntheses, Coll. Vol. 2, p. 358 (1943). "HBr Method (Comparison)." Available at: [Link]

  • Appel Reaction (Alternative)

    • Organic Chemistry Portal. "Appel Reaction."[4][8][9] Available at: [Link]

  • Compound Data (3-Bromo-6-chloro-2-methoxybenzyl alcohol)

    • PubChem CID 3019336.[10] "3-Bromo-6-chloro-2-methoxytoluene derivatives."[10] Available at: [Link]

Sources

Application

Application Note: Strategic Chlorination of 3-Bromo-6-chloro-2-methoxybenzyl Alcohol

Executive Summary The conversion of 3-Bromo-6-chloro-2-methoxybenzyl alcohol to its corresponding benzyl chloride is a critical transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 3-Bromo-6-chloro-2-methoxybenzyl alcohol to its corresponding benzyl chloride is a critical transformation in the synthesis of pharmacophores, particularly for kinase inhibitors and agrochemical actives.[1][2] This substrate presents a unique "push-pull" electronic environment and significant steric shielding due to the 2,6-disubstitution pattern.[1][2]

While standard chlorination protocols exist, the specific structural constraints of this molecule require a tailored approach to avoid side reactions (such as polymerization or ether cleavage) and to overcome steric hindrance. This guide outlines two validated protocols: a scalable Thionyl Chloride/DMF method and a mild Mesylation/Lithium Chloride method, providing researchers with options based on scale and functional group tolerance.[2]

Substrate Analysis & Synthetic Strategy

Structural Challenges

The target substrate contains three key features that dictate reagent selection:

  • Steric Hindrance (2,6-Disubstitution): The benzylic position is flanked by a methoxy group at C2 and a chlorine atom at C6.[2] This creates a "pincer" effect, significantly retarding

    
     attack by nucleophiles.[1][2]
    
  • Electronic Effects:

    • Methoxy Group (C2): Strongly electron-donating by resonance (

      
      ), stabilizing the potential benzylic carbocation.[1][2] This increases the risk of 
      
      
      
      -derived side products (dimerization/polymerization) if the reaction mixture is too acidic or concentrated.
    • Halogens (C3, C6): Electron-withdrawing by induction (

      
      ), deactivating the ring against electrophilic aromatic substitution, which protects the ring during oxidative conditions.[1][2]
      
  • Acid Sensitivity: While the halogenation deactivates the ring, the methyl ether can still be susceptible to cleavage by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or high concentrations of hot
    
    
    /
    
    
    .[2]
Reagent Selection Matrix
Reagent SystemMechanismSuitabilityKey AdvantagePotential Drawback

/ DMF (Cat.)

(Vilsmeier-type)
High Scalable; DMF overcomes steric hindrance.[1][2]Generates

/

gas; requires scrubbing.[2]

/



Stepwise

High Mild, neutral pH; avoids acidic gas evolution.[2]Two-step process; lower atom economy.[2]
Appel (

/

)

MediumNeutral conditions.Poor atom economy (

waste); separation difficult.[2]
Conc.


LowCheap.[2][3]Slow due to sterics; high risk of side reactions.

Decision Framework (Visualization)

The following decision tree guides the researcher in selecting the optimal protocol based on project constraints.

ReagentSelection Start Start: 3-Bromo-6-chloro- 2-methoxybenzyl alcohol Scale Is Scale > 100g? Start->Scale AcidSens Strict Acid Sensitivity? Scale->AcidSens No ProtoA PROTOCOL A: SOCl2 + cat. DMF (Industrial Standard) Scale->ProtoA Yes (Cost/Throughput) AcidSens->ProtoA No ProtoB PROTOCOL B: MsCl + LiCl (High Precision) AcidSens->ProtoB Yes (Avoid HCl gas)

Figure 1: Decision matrix for selecting the chlorination strategy.

Detailed Protocols

Protocol A: Catalytic Vilsmeier-Haack Chlorination (Scalable)

Best for: Scale-up (>10g), cost-efficiency, and overcoming steric hindrance.[1][2]

Mechanism: Thionyl chloride alone can be slow on hindered substrates.[2] Adding catalytic N,N-Dimethylformamide (DMF) forms the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion).[2] This species is a more potent electrophile than


, facilitating the activation of the hindered hydroxyl group.

Materials:

  • Substrate: 3-Bromo-6-chloro-2-methoxybenzyl alcohol (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)[2]
    
  • Catalyst: DMF (anhydrous) (0.05 – 0.1 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[2]

  • Quench: Sat.

    
    
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an

    
     scrubbing trap (e.g., dilute 
    
    
    
    ).
  • Dissolution: Dissolve the benzyl alcohol (1.0 equiv) in anhydrous DCM (5 mL/mmol) under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMF (0.1 equiv). Note: The solution may warm slightly.

  • Chlorination: Cool the mixture to 0°C. Add

    
     (1.5 equiv) dropwise over 15 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1][2][4][5]
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1).[2] The alcohol is polar; the chloride is non-polar. If reaction is incomplete due to sterics, heat to reflux (40°C for DCM, 60°C for Toluene) for 1 hour.

  • Workup: Evaporate volatiles under reduced pressure (rotary evaporator) to remove excess

    
    .
    
  • Neutralization: Redissolve the residue in DCM and wash carefully with cold sat.

    
     (2x) and Brine (1x).[2]
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually solidifies upon standing.
    
Protocol B: Mesylation / Lithium Chloride Displacement (Mild)

Best for: High-value intermediates, acid-sensitive substrates, or small-scale synthesis.[1][2]

Mechanism: This "one-pot, two-step" sequence converts the hydroxyl into a mesylate (a superb leaving group), which is then displaced by chloride ions.[1][2] This avoids the generation of acidic gases and operates under buffered conditions.[6]

Materials:

  • Substrate: 1.0 equiv

  • Reagent 1: Methanesulfonyl chloride (

    
    ) (1.2 equiv)[2][7]
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)[2][7]
    
  • Reagent 2: Lithium Chloride (

    
    ) (3.0 – 5.0 equiv)[2]
    
  • Solvent: THF or DMF (anhydrous)[2]

Procedure:

  • Activation: Dissolve the alcohol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (10 mL/mmol). Cool to 0°C.[2][7][8]
    
  • Mesylation: Add

    
     (1.2 equiv) dropwise.[2][7] Stir at 0°C for 30–60 mins.
    
    • QC Check: TLC should show complete conversion to the mesylate (often similar Rf to starting material but stains differently, or check via LCMS).[2]

  • Displacement: Add solid

    
     (5.0 equiv) directly to the reaction mixture.
    
    • Note: If using THF, the reaction may be slow.[2] Adding DMF (co-solvent) or switching to pure DMF at the start accelerates this step.

  • Reaction: Warm to room temperature and stir. For the hindered 2,6-substrate, heating to 50–60°C is often required to drive the chloride displacement.[1]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layers with water (to remove DMF) and Brine.[2]

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Mechanistic Insight (Graphviz)[2]

The following diagram illustrates why DMF is critical for Protocol A. It acts as a "shuttle," transferring the chloride to the sterically hindered benzylic position via a charged intermediate.

Mechanism SOCl2 SOCl2 Vilsmeier Vilsmeier Reagent [Me2N=CH-Cl]+ Cl- SOCl2->Vilsmeier Activation DMF DMF (Catalyst) DMF->Vilsmeier Activation Alcohol Substrate (R-OH) Activated Activated Substrate [R-O-CH=NMe2]+ Vilsmeier->Activated + Alcohol (Fast attack) Activated->DMF Regenerated Product Benzyl Chloride (R-Cl) Activated->Product + Cl- (SN2 Displacement)

Figure 2: Catalytic cycle of DMF in chlorination.[1][2] The Vilsmeier reagent is less sterically demanding than the bulk


-alcohol complex, facilitating attack on the hindered alcohol.

Safety & Handling

  • Benzyl Chlorides: The product, 3-Bromo-6-chloro-2-methoxybenzyl chloride, is likely a lachrymator (tear gas agent) and a potent skin sensitizer.[1][2]

    • Control: Handle ONLY in a functioning fume hood.[2]

    • Decontamination: Wash glassware with 10% aqueous ammonia or ethanol/KOH to quench residual alkyl halide before removal from the hood.

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    .[2]
  • Storage: The product is an alkylating agent.[9] Store in a tightly sealed vial at 4°C, protected from light and moisture, to prevent hydrolysis back to the alcohol.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution).

  • Dhar, P., et al. (2016).[1][2] "Process for preparation of 2,6-difluorobenzyl chloride." Organic Process Research & Development, 20(2), 568-573.[1][2][10]

  • Yoo, K. H., et al. (2008).[1][2] "Synthesis of Metrafenone Analogues." Molecules, 13, 1420-1429.[1][2] (Demonstrates chlorination of similar methoxy-substituted benzyl alcohols). [2]

  • BenchChem Application Note. (2025). "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups."

  • Organic Chemistry Portal. "Appel Reaction."

Sources

Method

Application Note: 3-Bromo-6-chloro-2-methoxybenzyl Alcohol in Agrochemical Synthesis

Executive Summary & Chemical Identity In the development of next-generation crop protection agents, multi-halogenated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the development of next-generation crop protection agents, multi-halogenated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, metabolic stability, and target-site binding affinity. 3-Bromo-6-chloro-2-methoxybenzyl alcohol (CAS: 1822852-13-0) serves as a highly versatile, tri-substituted synthetic intermediate[1]. By providing three distinct orthogonal reactive sites—a benzylic alcohol, an aryl bromide, and an aryl chloride—this building block enables the divergent synthesis of complex fungicides, insecticides, and acaricides.

This application note details the structural rationale, physicochemical data, and self-validating synthetic protocols required to successfully deploy this intermediate in agrochemical discovery workflows.

Structural Rationale & Mechanistic Insights

The specific substitution pattern of 3-Bromo-6-chloro-2-methoxybenzyl alcohol is not arbitrary; it is meticulously designed to address common pharmacokinetic and pharmacodynamic challenges in agrochemistry[2]:

  • C3-Bromine (Synthetic Vector): The bromine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). This allows for the late-stage installation of heterocyclic pharmacophores (such as pyrazoles or thiazoles) commonly found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • C6-Chlorine (Metabolic Shield & Lipophilicity): Chlorine substitution significantly increases the molecule's

    
    , enhancing cuticular penetration in both plant leaves and insect exoskeletons. Furthermore, its placement ortho to the benzylic position provides steric shielding, protecting the core from rapid oxidative degradation by pest Cytochrome P450 enzymes[2].
    
  • C2-Methoxy (Electronic Modulator): The electron-donating methoxy group tunes the electronic density of the aromatic ring. In biological systems, the oxygen atom acts as a critical hydrogen-bond acceptor, anchoring the active ingredient within the target enzyme's binding pocket.

  • Benzylic Alcohol (Functional Handle): The primary alcohol can be readily converted into a benzylic halide for nucleophilic substitution, or esterified with cyclopropanecarboxylic acids to generate potent pyrethroid-like insecticides and acaricides[3].

G A 3-Bromo-6-chloro- 2-methoxybenzyl alcohol B Benzylic Activation (PBr3) A->B C Esterification (Acyl Chloride) A->C D Cross-Coupling (Pd-Catalyst) A->D E Benzyl Halide (SN2 Precursor) B->E F Pyrethroid Ester (Insecticide) C->F G Biaryl Scaffold (Fungicide) D->G

Synthetic divergence of 3-Bromo-6-chloro-2-methoxybenzyl alcohol in agrochemistry.

Quantitative Data & Optimization

To ensure reproducibility in scale-up environments, the following tables summarize the core physicochemical properties and the optimized reaction parameters for benzylic activation.

Table 1: Physicochemical Profile
ParameterValue / DescriptorAgrochemical Significance
CAS Number 1822852-13-0Unique registry identifier[1].
Molecular Formula C8H8BrClO2Defines mass and isotopic distribution (Br/Cl).
Molecular Weight 251.50 g/mol Ideal low-MW precursor for Lipinski-compliant leads.
Hydrogen Bond Donors 1 (Hydroxyl)Reactive site for esterification/etherification.
Hydrogen Bond Acceptors 2 (Methoxy, Hydroxyl)Facilitates target protein binding.
Table 2: Reaction Optimization for Benzylic Bromination
Reagent SystemSolventTemp (°C)Conversion (%)Impurity Profile
SOCl₂ / DMF (cat.)DCM25>95% (Chloride)Low; requires harsher SN2 conditions later.
PBr₃ (0.4 eq) DCM 0 to 25 >98% (Bromide) Optimal; highly reactive SN2 precursor.
NBS / PPh₃THF0 to 2585%Triphenylphosphine oxide removal difficult.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure absolute trustworthiness in the generated data.

G N1 Reaction Setup (Inert Atm) N2 Reagent Addition (Control Exotherm) N1->N2 N3 In-Process Control (TLC/HPLC) N2->N3 Monitor N3->N2 <98% Conv. N4 Quench & Extract (Phase Separation) N3->N4 >98% Conv. N5 Purification (Crystallization) N4->N5

Self-validating workflow for benzylic activation and esterification protocols.

Protocol A: Synthesis of 3-Bromo-6-chloro-2-methoxybenzyl bromide

Objective: Convert the benzylic alcohol to a benzylic bromide (CAS: 1823641-74-2)[4]. Causality: The hydroxyl group is a poor leaving group. Conversion to a bromide activates the benzylic position, making it a superior electrophile for mild


 reactions with sensitive heterocyclic amines.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-6-chloro-2-methoxybenzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Rationale: PBr3 addition is highly exothermic; controlling the temperature prevents the cleavage of the ortho-methoxy ether.

  • Activation: Add Phosphorus tribromide (

    
    , 0.4 eq) dropwise over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Control (Validation): Withdraw a 10 µL aliquot, quench in saturated aqueous

    
    , and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 4:1).
    
    • Go/No-Go Criteria: The product spot (bromide) must be strictly less polar (higher Rf) than the starting alcohol. If starting material persists, add an additional 0.05 eq of

      
      .
      
  • Quench & Isolation: Pour the reaction mixture slowly into ice-cold saturated

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the activated intermediate[4].
Protocol B: Pyrethroid Scaffold Esterification

Objective: Couple the alcohol with a cyclopropanecarbonyl chloride to form an acaricidal ester[3]. Causality: The steric bulk of the C6-chloro and C2-methoxy groups severely hinders direct esterification. The use of 4-Dimethylaminopyridine (DMAP) is mandatory as it acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes this steric barrier.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Bromo-6-chloro-2-methoxybenzyl alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under nitrogen.

  • Base & Catalyst Addition: Add Triethylamine (

    
    , 1.5 eq) as the stoichiometric acid scavenger, followed by DMAP (0.1 eq).
    
  • Coupling: Cool to 0 °C and add the desired cyclopropanecarbonyl chloride (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • In-Process Control (Validation): Analyze via HPLC at 254 nm.

    • Go/No-Go Criteria: The chromatogram must show >95% conversion to the esterified product. The presence of the N-acylpyridinium intermediate indicates incomplete reaction; extend stirring time by 2 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove DMAP and

    
    ), saturated 
    
    
    
    , and brine. Dry and concentrate to isolate the pyrethroid precursor[3].

References[1] Title: 1036609-88-7 | 1-Bromo-2-((2-chlorobenzyl)oxy)benzene - BLDpharm (Contains 1822852-13-0)

Source: BLD Pharm URL: ]">https://www.bldpharm.com[4] Title: 1823641-74-2 | 3-Bromo-6-chloro-2-methoxybenzyl bromide - BLDpharm Source: BLD Pharm URL: ]">https://www.bldpharm.com[2] Title: 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem Source: Benchchem URL: ]">https://www.benchchem.com[3] Title: US4341796A - Control of acarids with biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates Source: Google Patents URL:

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Antibacterial Quinoline Derivatives Employing Benzyl Alcohol Linkers

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial agents.[1] This document provides a det...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial agents.[1] This document provides a detailed guide to the synthesis of novel quinoline derivatives with potential antibacterial activity, focusing on the strategic incorporation of benzyl alcohol linkers to create benzylic ether functionalities. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the critical role of structure-activity relationships (SAR) in optimizing antibacterial efficacy. The methodologies described herein are designed to be adaptable, enabling researchers to generate diverse libraries of compounds for screening and development.

Introduction: The Enduring Importance of Quinolines in Antibacterial Drug Discovery

Quinolines are a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] This structural motif is found in a wide array of natural products and synthetic molecules with significant pharmacological activities.[1][2] In the realm of antibacterial agents, the quinolone subgroup, which includes highly successful drugs like ciprofloxacin and levofloxacin, has been particularly impactful.[3] These agents primarily exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for modulating DNA supercoiling during replication.[4][5][6] This interference leads to the stabilization of a covalent enzyme-DNA complex, causing double-strand DNA breaks and ultimately cell death.[4][5]

Despite their success, the rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action or improved efficacy against resistant strains.[4][5] The modification of the core quinoline structure offers a promising avenue for this research. This application note focuses on a specific synthetic strategy: the introduction of a benzyl alcohol-derived linker to create a benzylic ether linkage. This approach allows for systematic modification of the molecule's steric and electronic properties, which can profoundly influence its antibacterial potency and spectrum.

Rationale for Employing Benzyl Alcohol Linkers

The choice of a linker molecule is a critical decision in drug design, as it can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. A benzyl alcohol linker, which forms a benzylic ether with the quinoline core, offers several strategic advantages:

  • Structural Flexibility and Rigidity: The ether linkage provides a degree of rotational freedom, while the aromatic ring of the benzyl group introduces a rigid, planar element. This combination allows the molecule to adopt specific conformations that may be favorable for binding to the bacterial target.

  • Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. The substitution pattern on the benzyl ring can be easily varied to fine-tune this property.

  • Potential for Additional Interactions: The aromatic ring of the benzyl linker can engage in π-π stacking or hydrophobic interactions with the target enzyme, potentially increasing binding affinity.[7]

  • Synthetic Accessibility: Benzyl alcohols are readily available with a wide variety of substituents, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The general approach involves a multi-step synthesis. First, a functionalized quinoline core is prepared, typically via a classical named reaction. This core is then coupled with a substituted benzyl alcohol to form the final ether-linked derivative.

G cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Ether Linkage Formation A Aromatic Amine (e.g., Aniline derivative) C Combes Synthesis (Acid-catalyzed cyclization) A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Functionalized 4-hydroxyquinoline C->D Formation of quinoline scaffold F Williamson Ether Synthesis (Base-mediated coupling) D->F E Substituted Benzyl Alcohol E->F G Final Antibacterial Quinoline Derivative F->G Formation of benzylic ether

Figure 1: General workflow for the synthesis of quinoline derivatives with benzyl alcohol linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline Core via Combes Reaction

The Combes synthesis is a robust and versatile method for preparing substituted quinolines.[8] It involves the acid-catalyzed reaction of an aromatic amine with a 1,3-dicarbonyl compound.[9][10]

Materials:

  • Substituted aniline (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).

  • Slowly add polyphosphoric acid (or concentrated H₂SO₄) to the mixture with stirring. Caution: The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 100-140°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate (the 4-hydroxyquinoline derivative) is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-hydroxyquinoline core.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mechanism Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution, cyclization, and subsequent dehydration to yield the quinoline ring system.[8][9]

Protocol 2: Synthesis of Benzyl Ether Derivatives via Williamson Ether Synthesis

This protocol describes the coupling of the synthesized 4-hydroxyquinoline with a substituted benzyl alcohol.

Materials:

  • 4-Hydroxyquinoline derivative (from Protocol 1) (1.0 eq)

  • Substituted benzyl chloride or benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the 4-hydroxyquinoline derivative (1.0 eq) in anhydrous DMF or acetone, add the base (e.g., K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add the substituted benzyl chloride or benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Synthetic Pathway Start 4-Hydroxyquinoline + Substituted Benzyl Halide Step1 Base-mediated Deprotonation (e.g., K₂CO₃, DMF) Start->Step1 Intermediate Quinoline Alkoxide Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (SN2 Reaction) Intermediate->Step2 Purification Work-up & Column Chromatography Step2->Purification Final Purified Quinoline-Benzyl Ether Derivative Purification->Final

Figure 2: Key steps in the Williamson ether synthesis for coupling the quinoline core and benzyl linker.

Characterization and Antibacterial Evaluation

Structural Characterization

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

In Vitro Antibacterial Activity Assessment

The antibacterial activity of the synthesized quinoline derivatives should be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][11]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive controls (bacteria with no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) should be used as a reference.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][11]

Structure-Activity Relationship (SAR) Insights

Systematic variation of the substituents on both the quinoline core and the benzyl linker is crucial for elucidating the SAR and optimizing antibacterial activity.

Compound IDQuinoline Substituent (R¹)Benzyl Substituent (R²)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Q-Bz-H HH1632
Q-Bz-Cl H4-Cl816
Q-Bz-F H4-F48
Q-Bz-OMe H4-OCH₃32>64
ClQ-Bz-F 6-Cl4-F24
MeQ-Bz-F 6-CH₃4-F816

Table 1: Hypothetical antibacterial activity data for a series of quinoline-benzyl ether derivatives. This data is for illustrative purposes to guide SAR analysis.

Key Observations from Hypothetical Data:

  • Effect of Benzyl Substitution: The introduction of electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring appears to enhance antibacterial activity (compare Q-Bz-H with Q-Bz-Cl and Q-Bz-F). Conversely, an electron-donating group (e.g., -OCH₃) may decrease activity. This suggests that the electronic properties of the benzyl linker are important for target interaction.

  • Effect of Quinoline Substitution: An electron-withdrawing group on the quinoline core (e.g., 6-Cl in ClQ-Bz-F) can further improve potency against both Gram-positive and Gram-negative bacteria.

  • General Trends: The compounds generally show better activity against the Gram-positive strain (S. aureus) compared to the Gram-negative strain (E. coli), which is common for many classes of antibiotics due to the outer membrane of Gram-negative bacteria.

These observations can guide the next round of synthesis. For example, exploring other halogen substitutions on the benzyl ring or combining different electron-withdrawing groups on both the quinoline and benzyl moieties could lead to more potent compounds. The position of the substituent is also a critical factor to investigate.[12][13]

Conclusion

The synthetic protocols and strategies outlined in this application note provide a robust framework for the preparation and evaluation of novel antibacterial quinoline derivatives featuring a benzyl alcohol-derived linker. By systematically exploring the structure-activity relationships, researchers can rationally design and synthesize new compounds with improved potency and a broader spectrum of activity. This approach contributes to the vital, ongoing effort to combat the global challenge of antibiotic resistance.

References

  • Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • Quinolone antibiotics. EBSCO. [Link]

  • Mechanism of action of and resistance to quinolones. PMC. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]

  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • View of Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Certain Quinoline Derivatives. ResearchGate. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 3-Bromo-6-chloro-2-methoxybenzyl alcohol

Technical Support Center: Purification of 3-Bromo-6-chloro-2-methoxybenzyl alcohol Ticket ID: #PUR-3Br6Cl-OMe Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Bromo-6-chloro-2-methoxybenzyl alcohol

Ticket ID: #PUR-3Br6Cl-OMe Subject: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

You are likely encountering difficulties isolating 3-Bromo-6-chloro-2-methoxybenzyl alcohol due to its polysubstituted nature. The steric crowding from the ortho-methoxy (2-position) and ortho-chloro (6-position) groups creates a "molecular cleft" that complicates crystal packing, often resulting in oils rather than crystalline solids. Furthermore, these steric factors can hinder complete reduction of the precursor aldehyde, leading to persistent starting material impurities.

This guide prioritizes crystallization for scale and chromatography for purity, with a specific focus on removing the stubborn aldehyde precursor.

Part 1: Critical Decision Matrix

Before selecting a method, assess your crude material's state.

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Aldehyde Aldehyde Impurity Present? TLC->Aldehyde Bisulfite Protocol A: Bisulfite Scavenging Aldehyde->Bisulfite Yes (>5%) StateCheck Physical State? Aldehyde->StateCheck No (<5%) Bisulfite->StateCheck Oil Viscous Oil/Gum StateCheck->Oil No Crystal Lattice Solid Amorphous Solid StateCheck->Solid Precipitate Formed Column Protocol B: Flash Chromatography Oil->Column High Purity Needed Cryst Protocol C: Crystallization Oil->Cryst Seed Crystal Available Solid->Cryst

Figure 1: Decision tree for selecting the appropriate purification pathway based on impurity profile and physical state.

Part 2: Removing the Aldehyde Impurity (Chemoselective Scavenging)

The Issue: The precursor 3-bromo-6-chloro-2-methoxybenzaldehyde often co-elutes with the alcohol product in standard silica chromatography due to similar polarity masked by the halogen/methoxy substituents. The Fix: Use a sodium bisulfite wash before any chromatography or crystallization.

Protocol A: Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Vigorously stir or shake for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. The sterically hindered 2,6-disubstitution may slow this down, requiring longer stir times.

  • Separation: Separate the layers. The aldehyde (now an adduct) stays in the aqueous layer.

  • Wash: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[8]

Technical Note: If the aldehyde persists, the steric hindrance is too great for bisulfite. Switch to Girard’s Reagent T (betaine hydrazide chloride) which is more aggressive but expensive.

Part 3: Crystallization (The "Oiling Out" Solution)

The Issue: This molecule tends to "oil out" (liquid-liquid phase separation) rather than crystallize because the melting point is likely suppressed by impurities and the bulky halogens disrupt lattice energy.

Protocol C: Anti-Solvent Crystallization Target Solvent System:Heptane / Isopropyl Alcohol (IPA) or Hexanes / Ethyl Acetate .

StepActionTechnical Rationale
1 Dissolution Dissolve crude oil in minimum hot IPA (approx. 50-60°C). Do not boil; these benzyl alcohols can dehydrate to ethers or chlorides at high temps [1].
2 Initial Cool Allow to cool to Room Temp (RT). If oil droplets appear, you are too concentrated. Add small amounts of IPA to redissolve.
3 Anti-Solvent Add Heptane dropwise with slow stirring until a persistent cloudiness (turbidity) appears.
4 Seeding CRITICAL: Add a seed crystal. If none exists, scratch the glass wall with a glass rod to create nucleation sites.
5 Ramp Down Cool to 0°C at a rate of 10°C/hour. Rapid cooling traps impurities.

Troubleshooting "Oiling Out":

  • Cause: The temperature dropped into the "metastable zone" where the oil phase is more stable than the crystal phase.

  • Fix: Reheat the mixture until the oil redissolves. Add slightly more solvent (IPA). Cool slower and seed at a higher temperature.

Part 4: Flash Chromatography (Purification of Oils)

If crystallization fails, use silica gel chromatography.

Column Parameters:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% -> 30% EtOAc).

  • Loading: Dissolve crude in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid loading in EtOAc as it broadens bands.

Separation Logic:

  • Non-polar Impurities (Rf > 0.8): Dibenzyl ethers or toluene derivatives elute first in 100% Hexanes.

  • Aldehyde (Rf ~ 0.5): Elutes next. (Monitor at 254 nm).

  • Target Alcohol (Rf ~ 0.3): Elutes last. The hydroxyl group interacts strongly with silica.

Part 5: Analytical Verification (QC)

How do you validate the success of your purification?

MethodExpected SignalValidation Note
1H NMR (CDCl₃) δ ~4.7-4.8 ppm (Singlet, 2H) This is the benzylic -CH₂-. If you see a split or shift, check for aldehyde (δ ~10.4 ppm) or ether formation.
HPLC (UV) Single Peak @ 254nm Purity >98% is required for biological assays.
Melting Point Sharp Range (< 2°C) Broad range indicates residual solvent or regioisomers.

FAQ: Common User Issues

Q: My product turned into a benzyl chloride (Cl replaces OH). Why? A: You likely used HCl during the workup or exposed the alcohol to chlorinated solvents (DCM) under acidic conditions for too long. Benzyl alcohols with electron-donating groups (like methoxy) are prone to substitution. Switch to neutral workups (saturated NH₄Cl) and avoid HCl. [2]

Q: I see a new impurity after leaving the product on the shelf. A: Benzyl alcohols oxidize slowly to benzaldehydes in air. Store the purified solid under Nitrogen/Argon at -20°C.

Q: Can I use Ethanol for crystallization? A: Yes, but be cautious. Ethanol can form ethyl ethers with reactive benzyl alcohols if traces of acid are present. IPA is sterically bulkier and safer.

References

  • Sarzyński, D.S., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI.[9] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Alkyl and Alkylene Bromides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Oxidation of Electron-Rich Benzyl Alcohols

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with a notoriously difficult transformation: the selective oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with a notoriously difficult transformation: the selective oxidation of electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) to their corresponding aldehydes, without triggering over-oxidation or aromatic ring degradation.

Mechanistic Insight: The Root Cause of Over-Oxidation

Before troubleshooting, it is critical to understand the causality behind the failure modes. Electron-donating groups (EDGs) such as


, 

, or

significantly increase the electron density of the aromatic ring. This induces two primary vulnerabilities during oxidation:
  • Hyper-Reactivity of the Benzylic Position: EDGs stabilize incipient positive charges or radical intermediates at the benzylic carbon. This drastically lowers the activation energy for the initial oxidation, but also accelerates the subsequent over-oxidation of the aldehyde to the carboxylic acid[1].

  • Aromatic Ring Susceptibility: The electron-rich aromatic ring becomes a prime target for electrophilic aromatic substitution (e.g., ring chlorination) or single-electron oxidative dearomatization when exposed to harsh or unbuffered oxidants.

Troubleshooting & FAQs

Q1: I am using the standard Anelli protocol (TEMPO/Bleach) for 4-methoxybenzyl alcohol, but I am isolating significant amounts of 4-methoxybenzoic acid and chlorinated byproducts. How do I stop this?

A1: The over-oxidation to the carboxylic acid in TEMPO-mediated reactions occurs because the product aldehyde is in equilibrium with its hydrate (gem-diol) in the aqueous biphasic mixture. The active oxoammonium ion rapidly oxidizes this gem-diol to the carboxylic acid[2]. Furthermore, if the pH of your bleach drops below 8.0, it generates highly electrophilic chlorine species (


) that will chlorinate your electron-rich aromatic ring.

The Solution: You must strictly buffer your aqueous bleach solution to pH 8.6–9.1 using


. This suppresses the formation of active chlorinating species. Additionally, use a biphasic system (

) with vigorous stirring so the highly lipophilic aldehyde immediately partitions into the organic layer, moving it away from the aqueous oxidant and preventing hydrate formation.
Q2: I switched to Dess-Martin Periodinane (DMP) to avoid water entirely. The oxidation works, but my yields are inconsistent and the workup is messy. What is going wrong?

A2: DMP is an excellent choice for electron-rich substrates because it operates under strictly anhydrous conditions, entirely bypassing the aldehyde hydrate intermediate and preventing over-oxidation[3]. However, inconsistent yields often stem from improper quenching of the hypervalent iodine byproducts.

The Solution: Do not simply wash the reaction with water or brine. You must quench the reaction with a 1:1 mixture of saturated aqueous


 and saturated aqueous 

(sodium thiosulfate). The thiosulfate chemically reduces unreacted DMP and iodinane byproducts into highly water-soluble species, while the bicarbonate neutralizes the acetic acid released during the reaction.
Q3: We want to scale up, but DMP is too expensive and hazardous at scale. Manganese dioxide ( ) is cheap, but my reaction stalls at 50% conversion. Why?

A3: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 oxidation is a heterogeneous surface reaction. The water generated as a byproduct of the alcohol oxidation competitively binds to the active sites on the 

surface, rapidly deactivating the solid oxidant.

The Solution: You must use a large excess of activated


 (10–20 equivalents) to account for surface deactivation. Alternatively, run the reaction in a solvent that azeotropically removes water (like refluxing toluene with a Dean-Stark trap) or add activated molecular sieves to the reaction mixture to scavenge the water.
Q4: Is there a catalytic aerobic alternative that doesn't use bleach or hypervalent iodine?

A4: Yes. Copper-catalyzed aerobic oxidations utilizing TEMPO or less sterically hindered nitroxyl radicals (like ABNO or AZADO) are highly effective[4]. The Cu/TEMPO system uses ambient air or


 as the terminal oxidant, generating only water as a byproduct. Because it operates in organic solvents (e.g., 

), the risk of over-oxidation is virtually eliminated.

Quantitative Comparison of Oxidation Methods

Oxidation MethodReagent EquivalentsReaction TimeOver-Oxidation RiskRing-Oxidation RiskBest Use Case
Buffered TEMPO/Bleach 0.01 eq TEMPO / 1.1 eq NaOCl15 - 45 minModerate (if poorly partitioned)High (if pH < 8.5)Fast, scalable biphasic reactions.
Dess-Martin (DMP) 1.1 - 1.5 eq1 - 2 hoursVery LowVery LowMilligram to gram scale; complex substrates.
Activated

10.0 - 20.0 eq12 - 48 hoursLowLowCheap, large-scale benzylic oxidations.
Aerobic Cu/TEMPO 0.05 eq Cu / 0.05 eq TEMPO4 - 12 hoursVery LowLowGreen chemistry; late-stage functionalization.

Mechanistic & Workflow Visualizations

TEMPO_Mechanism A Electron-Rich Benzyl Alcohol C Target Aldehyde (Organic Layer) A->C TEMPO Oxidation B Oxoammonium Ion (Active Oxidant) B->A e- transfer D Aldehyde Hydrate (Aqueous Layer) B->D C->D + H2O (Equilibrium) E Carboxylic Acid (Over-Oxidation) D->E Further Oxidation

Mechanistic pathway of TEMPO oxidation highlighting the aqueous over-oxidation trap.

DMP_Workflow S1 Step 1: Setup Anhydrous CH2Cl2 S2 Step 2: Reaction Add DMP (1.2 eq) S1->S2 S3 Step 3: Quench Na2S2O3 / NaHCO3 S2->S3 S4 Step 4: Extraction Organic Phase S3->S4

Standard workflow for anhydrous Dess-Martin Periodinane (DMP) oxidation and reductive quench.

Standard Operating Protocols

Protocol A: Buffered Biphasic TEMPO/Bleach Oxidation (Anelli Protocol)

Self-Validating System: The reaction color will turn from orange/red (active oxoammonium) to pale yellow upon completion.

  • Preparation: Dissolve the electron-rich benzyl alcohol (1.0 equiv) in

    
     (
    
    
    
    ). Add TEMPO (0.01 equiv) and aqueous
    
    
    (
    
    
    solution, 0.1 equiv).
  • Buffer the Oxidant: Prepare a

    
     aqueous solution of 
    
    
    
    (bleach). Add solid
    
    
    until the pH is strictly between 8.6 and 9.1.
  • Reaction: Cool the biphasic

    
     mixture to 
    
    
    
    . Add the buffered
    
    
    solution dropwise under vigorous stirring (to ensure rapid phase transfer).
  • Workup: Once TLC indicates consumption of the starting material (typically <30 mins), separate the layers. Extract the aqueous layer once with

    
    . Wash the combined organic layers with 
    
    
    
    aqueous
    
    
    (to destroy unreacted TEMPO), followed by brine. Dry over
    
    
    and concentrate.
Protocol B: Anhydrous Dess-Martin Periodinane (DMP) Oxidation

Self-Validating System: The reaction will become cloudy as the byproduct (iodinane) precipitates out of the


 solution.
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous

    
     (
    
    
    
    ) under an inert atmosphere (Nitrogen or Argon).
  • Reaction: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at room temperature. Stir until the reaction is complete by TLC (typically 1–2 hours).

  • Quench (Critical Step): Dilute the reaction with ether or additional

    
    . Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous 
    
    
    
    and saturated aqueous
    
    
    . Stir for 15 minutes until the organic layer is completely clear.
  • Workup: Separate the layers. Wash the organic layer with saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate to yield the pure aldehyde.

References

  • "Lessons from an Array: Using An Electrode Surface to Control The Selectivity of a Solution Phase Chemical Reaction" - National Institutes of Health (NIH). 1

  • "Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols" - The Journal of Organic Chemistry (ACS Publications). 2

  • "Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems" - National Institutes of Health (NIH). 4

  • "Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2" - Comptes Rendus de l'Académie des Sciences. 5

  • "e-EROS Encyclopedia of Reagents for Organic Synthesis" - ResearchGate.3

Sources

Troubleshooting

stability of 3-Bromo-6-chloro-2-methoxybenzyl alcohol under acidic conditions

A Guide to Understanding and Managing Stability Under Acidic Conditions Welcome to the technical support center for 3-Bromo-6-chloro-2-methoxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability Under Acidic Conditions

Welcome to the technical support center for 3-Bromo-6-chloro-2-methoxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the molecule's behavior in acidic environments, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Core Concepts: The Chemistry of Instability

Understanding the stability of 3-Bromo-6-chloro-2-methoxybenzyl alcohol begins with recognizing the inherent reactivity of the benzyl alcohol functional group, which is significantly modulated by the substituents on the aromatic ring.

Under acidic conditions, the primary mechanism of degradation is initiated by the protonation of the benzylic hydroxyl group. This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[1][2][3] The subsequent departure of water generates a benzylic carbocation.

The stability of this carbocation intermediate is the critical factor determining the compound's overall stability. In this specific molecule, we have competing electronic effects:

  • Stabilizing Effect: The methoxy (-OCH₃) group at the C2 (ortho) position is a strong electron-donating group through resonance. Its lone pair electrons can delocalize into the aromatic ring, effectively stabilizing the positive charge of the benzylic carbocation.[4][5][6]

  • Destabilizing Effects: The bromo (-Br) and chloro (-Cl) substituents are electron-withdrawing through induction, which tends to destabilize the adjacent carbocation.[4]

Given the ortho position of the powerful methoxy group, its stabilizing resonance effect is expected to be dominant, making the formation of the benzylic carbocation a favorable pathway under sufficiently acidic conditions. This transient but highly reactive intermediate is the root cause of most stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-Bromo-6-chloro-2-methoxybenzyl alcohol in acid?

The primary degradation pathway involves the acid-catalyzed formation of a resonance-stabilized benzylic carbocation. Once formed, this carbocation can undergo several reactions, most commonly:

  • Reaction with Nucleophiles: It can be attacked by any nucleophile present in the medium. If the acid source is a hydrogen halide (e.g., HCl, HBr), the corresponding benzyl halide will be formed.[3] If the solvent is nucleophilic (e.g., methanol), a benzyl ether may form.

  • Self-Condensation: It can react with another molecule of the starting alcohol to form a dibenzyl ether, eliminating a molecule of water in the process. This is a common side reaction when heating alcohols in the presence of acid.[7]

  • Elimination: Although less common for primary benzyl alcohols, elimination to form a styrene derivative is a theoretical possibility, especially at higher temperatures.

Q2: What are the likely degradation products I should look for?

Based on the primary degradation pathway, the most probable degradation products are:

  • 3-Bromo-6-chloro-2-methoxybenzyl halide: If using acids like HCl or HBr.

  • Bis(3-bromo-6-chloro-2-methoxybenzyl) ether: Formed via self-condensation.

  • 3-Bromo-6-chloro-2-methoxybenzaldehyde: While primarily an oxidative process, some acidic conditions, especially in the presence of co-oxidants like DMSO, can lead to the corresponding aldehyde.[8]

Q3: Can the methoxy group be cleaved under acidic conditions?

Yes, this is a potential secondary degradation pathway, but it typically requires harsh conditions. Aryl methyl ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI, or strong Lewis acids.[9][10] This reaction is generally much slower than reactions at the benzylic alcohol and may require elevated temperatures. For most routine experimental conditions using common Brønsted acids (e.g., TFA, H₂SO₄) at or below room temperature, cleavage of the methoxy group is not the primary concern.

Q4: How do the halogen substituents influence the molecule's stability?

The bromo and chloro groups are electron-withdrawing and inductively destabilize the benzylic carbocation intermediate. This has a net effect of slowing down the rate of degradation compared to a molecule with only the activating methoxy group.[4] Therefore, while the molecule is susceptible to acid-catalyzed degradation, it is likely more stable than its non-halogenated counterpart, 2-methoxybenzyl alcohol.

Troubleshooting Guide

Scenario 1: My reaction with an acid catalyst is showing a major, less polar impurity by TLC/LC-MS.

  • Problem: You are likely observing the formation of bis(3-bromo-6-chloro-2-methoxybenzyl) ether . This dimer is significantly less polar than the starting alcohol and is a very common byproduct of acid-catalyzed reactions of benzyl alcohols.

  • Causality: The acid catalyst generates the benzylic carbocation, which is then trapped by the most abundant nucleophile in the vicinity—the hydroxyl group of another starting material molecule.

  • Solutions:

    • Lower the Reaction Temperature: Carbocation formation is kinetically controlled. Reducing the temperature will slow the rate of degradation.

    • Reduce Catalyst Loading: Use the minimum amount of acid necessary to catalyze your desired transformation.

    • Use a Scavenger: If the formation of the carbocation is unavoidable, introduce a non-interfering nucleophile to "scavenge" it. Triethylsilane (TES) is an excellent carbocation scavenger that reduces the cation back to the parent toluene derivative, which may be an acceptable, easily separable byproduct.[11]

Scenario 2: After acidic workup, I see a new spot on my TLC and my mass spec shows the loss of -OH and addition of the counter-ion from my acid (e.g., Cl or Br).

  • Problem: You have formed the 3-Bromo-6-chloro-2-methoxybenzyl halide via an Sₙ1 or Sₙ2 reaction.

  • Causality: Using hydrohalic acids (HCl, HBr) for pH adjustment or catalysis provides a nucleophilic counter-ion (Cl⁻, Br⁻) that readily attacks the protonated alcohol or the resulting carbocation.[3]

  • Solutions:

    • Switch to a Non-Nucleophilic Acid: Use an acid with a non-nucleophilic conjugate base, such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), or trifluoroacetic acid (TFA), for the workup or reaction.

    • Maintain Low Temperatures: Keep the temperature during workup at 0 °C or below to minimize the rate of this substitution reaction.

    • Minimize Contact Time: Perform the acidic wash or extraction as quickly as possible and immediately move to the next step.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the central role of the benzylic carbocation in the degradation of the target molecule under acidic conditions.

G cluster_0 Initiation cluster_1 Rate-Limiting Step cluster_2 Product Formation A Starting Alcohol (3-Bromo-6-chloro-2-methoxybenzyl alcohol) B Protonated Alcohol (Oxonium Ion) A->B + H+ C Benzylic Carbocation (Key Intermediate) B->C - H2O D Dibenzyl Ether (Self-Condensation) C->D + Starting Alcohol E Benzyl Halide (Nucleophilic Attack) C->E + X- (e.g., Cl-, Br-) F Other Products C->F + Nu- (Solvent, etc.)

Caption: Acid-catalyzed degradation pathway via a key carbocation intermediate.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of 3-Bromo-6-chloro-2-methoxybenzyl alcohol in your specific reaction conditions, a forced degradation study is essential. This protocol provides a self-validating system to understand the compound's limits.

Objective: To determine the rate and extent of degradation of the title compound under various acidic conditions.

Materials:

  • 3-Bromo-6-chloro-2-methoxybenzyl alcohol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl, 0.1 M H₂SO₄, 0.1 M Acetic Acid

  • 0.1 M NaOH (for quenching)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the alcohol in acetonitrile.

  • Sample Preparation: In separate HPLC vials, combine:

    • Vial 1 (Control): 100 µL stock solution + 900 µL of 50:50 Acetonitrile/Water.

    • Vial 2 (HCl): 100 µL stock solution + 900 µL of 0.1 M HCl.

    • Vial 3 (H₂SO₄): 100 µL stock solution + 900 µL of 0.1 M H₂SO₄.

    • Vial 4 (Acetic Acid): 100 µL stock solution + 900 µL of 0.1 M Acetic Acid.

  • Incubation: Store the vials at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis: Inject an aliquot from each vial onto the HPLC at regular intervals (e.g., t = 0, 2, 4, 8, 24 hours). Before injection, quench the reaction in the aliquot by neutralizing with an equimolar amount of 0.1 M NaOH if necessary.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point.

    • Calculate the percentage of the remaining parent compound relative to t=0.

    • Identify and quantify major degradation products using their peak areas (Area % method).

Data Interpretation Table
ConditionTime (hr)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
Control 24>99%<0.1%<0.1%
0.1 M Acetic Acid 2495%4%<1%
0.1 M H₂SO₄ 2470%15% (e.g., Dimer)10% (Other)
0.1 M HCl 2450%25% (Benzyl Chloride)20% (Dimer)

This table presents hypothetical data for illustrative purposes. Your results will vary based on exact conditions.

Troubleshooting Workflow for Forced Degradation

This workflow helps diagnose issues encountered during stability testing.

G Start Start Forced Degradation Study CheckControl Is Control sample (t=0) pure and stable? Start->CheckControl AnalyzeData Analyze time-point data. Is degradation observed? CheckControl->AnalyzeData Yes Error1 Error: Starting material is impure. Re-purify. CheckControl->Error1 No IdentifyProducts Identify degradants by LC-MS or other methods AnalyzeData->IdentifyProducts Yes Error2 No degradation observed. Consider harsher conditions (e.g., higher temp/conc.) AnalyzeData->Error2 No Correlate Correlate degradant structure with acidic conditions IdentifyProducts->Correlate Optimize Optimize process: - Lower Temp - Change Acid - Use Scavenger Correlate->Optimize End Stability Profile Established Optimize->End

Caption: A logical workflow for conducting and troubleshooting a forced degradation study.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Retrieved from [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Retrieved from [Link]

  • Kiessling Lab, University of Wisconsin-Madison. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • Scholarly Publications Leiden University. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

  • YouTube. (2021). 12.6 Substitution Reactions of Alcohols | Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the HPLC Analysis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol

This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic compound relevant in synthetic chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, a substituted aromatic compound relevant in synthetic chemistry and drug discovery. Given the absence of a standardized public method for this specific analyte, this document outlines a robust, scientifically-grounded starting protocol based on established principles of reversed-phase chromatography. It further compares this primary method with viable analytical alternatives, offering researchers the rationale and data needed to select and optimize the most suitable approach for their objectives.

Introduction to the Analytical Challenge

3-Bromo-6-chloro-2-methoxybenzyl alcohol is a poly-substituted aromatic molecule. Its analytical challenge lies in its combination of hydrophobic (bromo, chloro, aromatic ring) and moderately polar (hydroxyl, methoxy) functional groups. Reversed-Phase HPLC (RP-HPLC) is the technique of choice for such molecules, as it separates compounds based on their relative hydrophobicity. The retention mechanism in RP-HPLC is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18), with a polar mobile phase used for elution.

Part 1: Primary HPLC Method & Performance Characteristics

A successful HPLC separation requires a careful selection of the stationary phase, mobile phase, and detection parameters. Based on the structural characteristics of the target analyte, a standard C18 column is the logical starting point due to its strong hydrophobic retention capabilities for non-polar compounds.

Physicochemical Properties & Method Rationale

To develop a robust method, we must consider the analyte's properties. While experimental data for 3-Bromo-6-chloro-2-methoxybenzyl alcohol is scarce, we can infer properties from its structural analogues. The presence of two halogens (Br, Cl) and a benzene ring contributes significantly to its hydrophobicity. The methoxy group adds some polarity, while the benzyl alcohol hydroxyl group offers a site for hydrogen bonding.

  • Hydrophobicity (LogP): The estimated LogP (octanol-water partition coefficient) for structurally similar compounds like 1-bromo-2-chloro-3-methoxybenzene is 3.2, and for 3-bromo-6-chloro-2-methoxytoluene, it is 3.6. This indicates significant non-polar character, confirming that a C18 stationary phase is an appropriate choice for achieving adequate retention.

  • UV Absorbance: Benzyl alcohol exhibits maximum UV absorbance around 258 nm. The addition of substituents to the aromatic ring will likely cause a bathochromic (to longer wavelength) and hyperchromic (increased absorbance) shift. Therefore, a detection wavelength of 254 nm or 260 nm is a rational starting point, falling within the typical absorbance range of substituted aromatics and ensuring high sensitivity.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed as a self-validating starting point for method development.

1. Instrumentation and Consumables:

  • HPLC System: A standard analytical HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
  • Stationary Phase: C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are the most common and offer an excellent range of hydrophobic separation power.
  • Mobile Phase A: HPLC-grade water.
  • Mobile Phase B: HPLC-grade acetonitrile (ACN).
  • Sample Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C (to ensure consistent retention times).
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.
  • Gradient Elution: A gradient is recommended to ensure elution of the hydrophobic analyte in a reasonable time with good peak shape.
  • 0-2 min: 50% B
  • 2-15 min: 50% to 95% B
  • 15-17 min: 95% B (column wash)
  • 17-18 min: 95% to 50% B (return to initial)
  • 18-23 min: 50% B (equilibration)

3. Sample Preparation:

  • Prepare a stock solution of 3-Bromo-6-chloro-2-methoxybenzyl alcohol at 1 mg/mL in the sample diluent.
  • From the stock, prepare a working standard at 50 µg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
Expected Performance & Data

Based on the high hydrophobicity of the analyte, a significant retention time is expected. The gradient elution is designed to sharpen the peak and reduce the analysis time.

ParameterExpected ResultRationale
Estimated Retention Time 8 - 12 minutesThe high LogP value suggests strong interaction with the C18 phase, requiring a high percentage of organic solvent for elution.
Peak Asymmetry 0.9 - 1.3A well-packed C18 column and appropriate mobile phase should yield symmetrical peaks.
Theoretical Plates > 5000Indicates good column efficiency and a sharp peak.
Limit of Detection (LOD) ~0.1 µg/mLBased on typical sensitivity for chromophoric compounds at their λmax.
Workflow Visualization

The following diagram outlines the standard analytical workflow for this HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Autosampler Inject Sample Filter_Sample->Autosampler MobilePhase Prepare Mobile Phases (Water & ACN) Degas Degas Mobile Phases MobilePhase->Degas Pump Pump Gradient Degas->Pump Column C18 Column Separation Autosampler->Column Pump->Column Detector UV-Vis Detection (260 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analytical workflow from sample preparation to data analysis.

Part 2: Comparative Analysis with Alternative Methods

While the primary C18-based method is robust, alternative and complementary techniques can offer different selectivity or be more suitable for specific sample matrices.

Alternative 1: Orthogonal HPLC Method (Phenyl-Hexyl Column)

An orthogonal method uses a stationary phase with a different retention mechanism to confirm results and separate potential co-eluting impurities. A Phenyl-Hexyl column is an excellent choice.

  • Mechanism: Phenyl-based stationary phases provide alternative selectivity to standard alkyl (C18) phases. Retention is still based on hydrophobicity, but it is supplemented by π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating aromatic compounds.

  • Performance: For aromatic solutes, π-π interactions can increase retention relative to a C8 or even a C18 phase of similar hydrophobicity. This may lead to a different elution order for impurities, providing a more comprehensive purity profile.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful alternative. Given the benzyl alcohol structure, the analyte should have sufficient volatility for GC analysis.

  • Mechanism: GC separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. The mass spectrometer (MS) detector provides both high sensitivity and structural information from the fragmentation pattern, offering definitive identification. Modern analytical methods often utilize GC-MS for the comprehensive analysis of halogenated organic compounds.

  • Advantages:

    • High Sensitivity: The electron capture detector (ECD) is extremely sensitive to halogenated compounds, and MS provides excellent sensitivity in selected ion monitoring (SIM) mode.

    • High Specificity: The mass spectrum provides a molecular fingerprint, confirming the identity of the analyte beyond doubt. This is a significant advantage over UV detection.

  • Considerations: The hydroxyl group may require derivatization (e.g., silylation) to improve peak shape and prevent thermal degradation in the injector port. However, for many benzyl alcohols, this is not strictly necessary.

Performance Comparison: HPLC vs. GC-MS
FeatureRP-HPLC (C18)GC-MS
Selectivity Based on hydrophobicity and polarity.Based on volatility and polarity.
Sensitivity Good (ng range with UV detector).Excellent (pg-fg range with MS or ECD).
Confirmation Based on retention time only.Definitive identification via mass spectrum.
Sample Prep Simple dissolution and filtration.May require derivatization for polar groups.
Speed 15-25 minutes per run.20-40 minutes per run (can be faster with H2 carrier gas).
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Method Selection Logic

The choice between these methods depends on the analytical goal.

Method_Selection Start Analytical Goal Goal_Quant Routine Quantification & Purity Check Start->Goal_Quant Goal_ID Definitive Identification & Structure Confirmation Start->Goal_ID Goal_Ortho Orthogonal Confirmation of Purity Start->Goal_Ortho Method_HPLC Primary Method: RP-HPLC with C18 Goal_Quant->Method_HPLC Best for throughput and cost-effectiveness Method_GCMS Alternative Method: GC-MS Goal_ID->Method_GCMS Mass spectrum provides unequivocal identification Method_Phenyl Alternative Method: Phenyl-Hexyl HPLC Goal_Ortho->Method_Phenyl Different selectivity via π-π interactions

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For routine analysis and quantification of 3-Bromo-6-chloro-2-methoxybenzyl alcohol, the proposed reversed-phase HPLC method using a C18 column offers a reliable, robust, and cost-effective solution. The provided protocol serves as an excellent starting point for method development and validation. For applications requiring definitive structural confirmation or an orthogonal purity assessment, GC-MS and HPLC with a Phenyl-Hexyl stationary phase, respectively, are superior alternatives that provide complementary and confirmatory data. The selection of the optimal analytical technique should always be aligned with the specific requirements of the research, balancing the need for speed, sensitivity, and specificity.

References

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  • Tan, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11, 9834-9843. Retrieved from [Link]

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  • Kumar, A., et al. (2019). UV light promoted ‘Metal’/‘Additive’-free oxidation of alcohols: investigating the role of alcohols as electron donors. RSC Advances, 9, 36986-36991. Retrieved from [Link]

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  • Filo. (2025). *When benzyl alcohol (

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